Tetramethylphosphonium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetramethylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVPMLFGPYQGTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912793 | |
| Record name | Tetramethylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-11-3 | |
| Record name | Phosphonium, tetramethyl-, iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetramethylphosphonium Iodide from Trimethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylphosphonium iodide is a quaternary phosphonium (B103445) salt with significant applications in organic synthesis, catalysis, and materials science. Its utility as a phase-transfer catalyst, an ionic liquid precursor, and a reagent in various chemical transformations makes a comprehensive understanding of its synthesis crucial for researchers in both academic and industrial settings. This technical guide provides a detailed overview of the primary synthetic route to this compound, focusing on the direct quaternization of trimethylphosphine (B1194731) with methyl iodide. An alternative synthetic pathway is also presented for comparative purposes. This document adheres to stringent standards of data presentation, experimental detail, and visual representation to facilitate comprehension and replication by skilled professionals.
Core Synthesis: Quaternization of Trimethylphosphine
The most direct and common method for the preparation of this compound is the SN2 reaction between trimethylphosphine and methyl iodide. In this reaction, the lone pair of electrons on the phosphorus atom of trimethylphosphine attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the stable tetramethylphosphonium cation.
Reaction Principle and Stoichiometry
The reaction proceeds as follows:
P(CH₃)₃ + CH₃I → [P(CH₃)₄]⁺I⁻
-
Trimethylphosphine (P(CH₃)₃): A liquid with a strong, unpleasant odor. It is a highly reactive and pyrophoric compound, requiring careful handling under inert atmosphere.
-
Methyl Iodide (CH₃I): A dense, volatile, and toxic liquid. It is a potent methylating agent.
-
This compound ([P(CH₃)₄]⁺I⁻): A white, crystalline solid that is typically stable under ambient conditions but can be hygroscopic.
The stoichiometry of the reaction is 1:1, meaning one mole of trimethylphosphine reacts with one mole of methyl iodide to produce one mole of this compound.
Experimental Protocol
Materials and Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for reagent transfer
-
Cannula for liquid transfer
-
Büchner funnel and filter flask
-
Vacuum pump
-
Anhydrous solvents (e.g., diethyl ether, benzene, or toluene)
-
Trimethylphosphine (PMe₃)
-
Methyl iodide (MeI)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of trimethylphosphine in an anhydrous solvent (e.g., diethyl ether or benzene).
-
Addition of Methyl Iodide: A stoichiometric equivalent of methyl iodide is slowly added to the stirred solution of trimethylphosphine at room temperature. The reaction is exothermic, and cooling in an ice bath may be necessary to control the temperature, especially for larger-scale reactions.
-
Reaction: The reaction mixture is stirred at room temperature for several hours (e.g., 2-12 hours). The formation of a white precipitate, this compound, indicates the progress of the reaction. The reaction can be monitored by observing the consumption of the starting materials via appropriate analytical techniques (e.g., ³¹P NMR spectroscopy, if available).
-
Isolation of Product: Upon completion of the reaction, the precipitate is collected by vacuum filtration using a Büchner funnel.
-
Purification: The collected solid is washed with several portions of a cold, anhydrous, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and solvent residues.
-
Drying: The purified this compound is dried under vacuum to remove any residual solvent. The final product should be a white, crystalline solid.
Safety Precautions:
-
Trimethylphosphine is pyrophoric and toxic. It must be handled under a strict inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
All glassware should be thoroughly dried before use to prevent unwanted side reactions with the reactive reagents.
Alternative Synthesis: From Calcium Phosphide (B1233454)
An alternative method for the synthesis of this compound involves the reaction of calcium phosphide with methyl iodide in a methanol/water mixture.[1] This method avoids the direct handling of the highly pyrophoric trimethylphosphine.
Reaction Principle
While the exact mechanism is complex, the reaction can be conceptualized as the in-situ generation of phosphine (B1218219) (PH₃) or related phosphide species from the hydrolysis of calcium phosphide, which then reacts with methyl iodide to form the desired product.
Reported Yield
This method has been reported to produce this compound in a good yield of 78%.[1]
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Synthesis Method | Reactants | Solvent System | Typical Yield | Reference |
| Direct Quaternization | Trimethylphosphine, Methyl Iodide | Anhydrous Ether, Benzene, or Toluene | Not explicitly reported, but expected to be high | General procedure based on analogous reactions[2] |
| From Calcium Phosphide | Calcium Phosphide, Methyl Iodide | Methanol/Water | 78% | [1] |
Visualization of the Synthetic Pathway
The following diagram illustrates the logical workflow for the primary synthesis of this compound from trimethylphosphine.
Caption: Workflow for the Synthesis of this compound.
The following diagram illustrates the chemical reaction for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
References
An In-depth Technical Guide to the Physical Properties of Tetramethylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylphosphonium iodide, a quaternary phosphonium (B103445) salt with the chemical formula C₄H₁₂IP, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility as a phase transfer catalyst, an ionic liquid, and a precursor for functional materials necessitates a thorough understanding of its physical properties.[1][2] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with quantitative data, detailed experimental protocols for property determination, and a visualization of the interplay between its structure and properties.
Core Physical Properties
This compound is a white, crystalline, and lipophilic solid at room temperature.[1] It is also known to be hygroscopic and light-sensitive, requiring careful handling and storage.[2] The strong ionic interactions within its crystal lattice contribute to its high melting point.[1]
Quantitative Data Summary
The key physical properties of this compound are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| Chemical Formula | C₄H₁₂IP |
| Molecular Weight | 218.02 g/mol |
| CAS Number | 993-11-3 |
| Appearance | White crystalline solid |
| Property | Value | Notes |
| Melting Point | 312-322 °C | Decomposes upon melting.[1][2] |
| Solubility | Soluble | In polar organic solvents, water, and alcohols.[1][3] |
| Crystal System | Hexagonal | At room temperature.[1] |
Molecular Structure and Crystallography
The tetramethylphosphonium cation, [P(CH₃)₄]⁺, possesses a tetrahedral geometry around the central phosphorus atom.[1] This symmetric three-dimensional structure, along with the iodide anion (I⁻), forms an ionic crystal.[1] Unlike tetramethylammonium (B1211777) halides which typically have tetragonal lattices, tetramethylphosphonium halides, including the iodide, crystallize in the hexagonal system.[1]
The relationship between the molecular structure and the observed physical properties is visualized in the diagram below.
References
A Technical Guide to the Solubility of Tetramethylphosphonium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylphosphonium iodide ([P(CH₃)₄]I) is a quaternary phosphonium (B103445) salt with applications in various chemical processes, including as a phase-transfer catalyst and a precursor in organic synthesis. A critical parameter for its effective use is its solubility in different organic solvents. This technical guide provides a summary of the currently available qualitative solubility data for this compound and presents a detailed experimental protocol for the quantitative determination of its solubility. The provided methodology, based on the isothermal shake-flask method coupled with gravimetric analysis, offers a robust framework for generating precise and reproducible solubility data essential for process development, reaction optimization, and formulation studies.
Introduction
Qualitative Solubility of this compound
Based on available literature, the solubility of this compound in various organic solvents can be broadly categorized. A summary of this qualitative data is presented in Table 1. It is important to note that terms such as "soluble" and "insoluble" are relative and may not be sufficient for applications requiring precise concentration control.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Family | Solvent Example | Qualitative Solubility | Reference |
| Polar Protic Solvents | Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] | |
| Polar Aprotic Solvents | Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] | |
| Acetone | Soluble | [2] | |
| Trifluoroiodomethane | Soluble | [1] | |
| Non-Polar Solvents | Diethyl Ether | Almost Insoluble | [2] |
| Petroleum Ether | Almost Insoluble | [2] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the isothermal shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This method is followed by gravimetric analysis to quantify the dissolved solute.
Materials and Equipment
-
This compound (high purity, dried)
-
Organic solvent of interest (analytical grade, anhydrous)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled orbital shaker or water bath
-
Screw-capped glass vials
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of dried this compound to several screw-capped vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
-
Accurately pipette a known volume (e.g., 10.00 mL) of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points until the solubility value remains constant.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5.00 mL) using a pre-warmed (or pre-cooled to the experimental temperature) volumetric pipette. To avoid disturbing the settled solid, the pipette tip should be positioned in the upper portion of the supernatant.
-
Immediately filter the withdrawn sample through a syringe filter, pre-conditioned with the solvent, into a pre-weighed, dry volumetric flask or weighing bottle. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the flask containing the filtered saturated solution.
-
Carefully evaporate the solvent from the flask. This can be achieved by gentle heating in a fume hood or using a rotary evaporator, depending on the solvent's boiling point and volatility.
-
Once the bulk of the solvent is removed, place the flask in a drying oven at a temperature sufficient to remove residual solvent without decomposing the this compound (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the flask in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.
-
Record the final constant weight of the flask containing the dried solute.
-
Data Calculation
The solubility can be expressed in various units. The most common are g/100 g of solvent and mol/L.
-
Mass of dissolved this compound (m_solute):
-
m_solute = (Mass of flask + dried solute) - (Mass of empty flask)
-
-
Mass of the solvent in the analyzed sample (m_solvent):
-
Mass of the saturated solution withdrawn = (Mass of flask + solution) - (Mass of empty flask)
-
m_solvent = Mass of the saturated solution withdrawn - m_solute
-
-
Solubility in g/100 g of solvent:
-
Solubility = (m_solute / m_solvent) * 100
-
-
Solubility in mol/L:
-
Molar mass of this compound (C₄H₁₂IP) = 218.02 g/mol
-
Moles of solute = m_solute / 218.02 g/mol
-
Volume of solution withdrawn (in L)
-
Solubility (mol/L) = Moles of solute / Volume of solution withdrawn (L)
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask gravimetric method.
Caption: Experimental workflow for solubility determination.
Conceptual Relationship: Solubility and Solvent Polarity
The solubility of an ionic compound like this compound is fundamentally influenced by the polarity of the solvent. The following diagram illustrates this general principle.
References
An In-depth Technical Guide to the Crystal Structure of Tetramethylphosphonium Iodide
Introduction
Tetramethylphosphonium iodide, a quaternary phosphonium (B103445) salt with the chemical formula C₄H₁₂PI, is a compound of interest in various chemical applications, including as a phase transfer catalyst and a precursor in organic and inorganic synthesis.[1] The precise arrangement of the tetramethylphosphonium cation ([P(CH₃)₄]⁺) and the iodide anion (I⁻) in the solid state is fundamental to understanding its physical properties, stability, and reactivity in a crystalline environment.
The definitive method for elucidating this arrangement is single-crystal X-ray diffraction. However, despite its synthesis and use being documented, a comprehensive crystallographic study detailing the unit cell parameters, space group, and precise atomic coordinates for this compound has not been prominently published. X-ray powder diffraction studies on related tetramethylphosphonium halides (chloride and bromide) suggest they crystallize in the hexagonal system, which contrasts with the tetragonal lattices typically adopted by their tetramethylammonium (B1211777) analogues. This guide synthesizes available information on its synthesis and provides a detailed, generalized protocol for its structural analysis, supplemented with data from analogous compounds to serve as a reference for future research.
Crystallographic Data (Comparative)
As a definitive crystal structure for this compound is not available, the following tables summarize crystallographic data for related phosphonium compounds to provide an expected framework.
Table 1: Crystal Data for a Related Compound: Phosphonium Iodide (PH₄I) This data is for the parent phosphonium salt and offers a baseline for comparison.
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [2] |
| Space Group | P4/nmm | [2] |
| a, b (Å) | 6.34 | [2] |
| c (Å) | 4.62 | [2] |
| α, β, γ (°) | 90, 90, 90 | [2] |
| Volume (ų) | 185.7 | [2] |
| Z (Formula units) | 2 | [2] |
Table 2: Unit Cell Parameters for Related Tetramethylphosphonium Halides This data illustrates the structural parameters for the chloride and bromide analogues.
| Compound | Crystal System | a (Å) | c (Å) | Reference |
| Tetramethylphosphonium Chloride | Hexagonal | 6.90 ± 0.01 | 9.72 ± 0.05 | |
| Tetramethylphosphonium Bromide | Hexagonal | 7.03 ± 0.01 | 9.98 ± 0.05 |
Table 3: Expected Intramolecular Bond Lengths and Angles Based on typical values for related phosphonium salts.[3]
| Parameter | Expected Value Range |
| P–C Bond Length (Å) | 1.78 - 1.80 |
| C–P–C Bond Angle (°) | 109.0 - 110.0 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent analysis of its crystal structure.
This protocol is based on the direct alkylation of trimethylphosphine (B1194731).[3][4]
Materials:
-
Trimethylphosphine (P(CH₃)₃)
-
Iodomethane (B122720) (CH₃I)
-
Toluene (anhydrous)
-
Acetonitrile (B52724) (for recrystallization)
-
Schlenk flask (100 mL)
-
Stirring apparatus
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Assemble a 100 mL Schlenk flask under an inert nitrogen atmosphere.
-
Add trimethylphosphine (e.g., 0.75 mL, 7.5 mmol) to the flask and dissolve it in approximately 30 mL of anhydrous toluene.[4]
-
While stirring, add an equimolar amount of iodomethane (e.g., 0.47 mL, 7.5 mmol) dropwise to the solution.[4]
-
A white precipitate of this compound will form upon the addition of iodomethane.[4]
-
Allow the reaction mixture to stir for approximately 24 hours at room temperature to ensure the reaction goes to completion.[4]
-
Remove the solvent (toluene) under vacuum to collect the white solid product.
-
For purification and crystal growth, the crude solid can be dissolved in a minimal amount of a suitable solvent like acetonitrile and left for slow evaporation to yield colorless crystals suitable for X-ray diffraction.[4]
This is a generalized but standard protocol for determining the crystal structure of a small molecule like this compound.
1. Single Crystal Growth:
-
High-quality single crystals are essential for accurate SC-XRD analysis. The slow evaporation method described in the synthesis protocol (Section 3.1, Step 7) is a common technique.
-
Alternatively, slow cooling of a saturated solution or vapor diffusion methods can be employed.
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a modern detector (e.g., CCD or CMOS).
-
Mounting: A well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryo-protectant oil.
-
Data Acquisition: The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage. The diffractometer then rotates the crystal in the X-ray beam, collecting a series of diffraction patterns (frames) over a wide range of orientations.
3. Data Processing and Structure Solution:
-
Integration and Scaling: The collected frames are processed using specialized software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. The data is scaled and merged to produce a final reflection file.
-
Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the crystal system and probable space group(s).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., using SHELXT) to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process refines atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. Hydrogen atoms are typically placed in calculated positions.
Workflow and Process Visualization
The following diagram illustrates the logical workflow from synthesis to final structural elucidation of this compound.
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
References
Thermal Stability of Tetramethylphosphonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of tetramethylphosphonium iodide ((CH₃)₄PI). Due to a lack of specific publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound, this guide utilizes data from the analogous compound, tetramethylammonium (B1211777) iodide ((CH₃)₄NI), to illustrate the principles and methodologies of thermal analysis. The guide details the synthesis, potential decomposition pathways, and key experimental protocols for characterization. This document is intended to serve as a valuable resource for professionals working with quaternary phosphonium (B103445) and ammonium (B1175870) compounds in various scientific and industrial applications.
Introduction
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common and straightforward approach involves the direct alkylation of trimethylphosphine (B1194731) with methyl iodide.[1]
Reaction:
(CH₃)₃P + CH₃I → (CH₃)₄PI
Another reported method involves the reaction of calcium phosphide (B1233454) with methyl iodide in a methanol/water mixture.[2]
Thermal Analysis Data
As previously stated, specific quantitative thermal analysis data for this compound is not available in the reviewed literature. However, a study on phosphonium-templated iodoplumbates noted that the complex containing the tetramethylphosphonium cation, [PMe₄][PbI₃], exhibited no significant mass loss up to 400 °C, suggesting a high degree of thermal stability for the tetramethylphosphonium cation itself.
For illustrative purposes, the following table summarizes the thermal stability data for the analogous compound, tetramethylammonium iodide .
| Parameter | Value | Method |
| Melting Point | 312-322 °C | Not specified |
| Onset Decomposition Temperature (Tonset) | ~250 °C | TGA |
| Peak Decomposition Temperature (Tpeak) | ~300 °C | DTG |
| Enthalpy of Dissociation (ΔHdiss) | 186.7 kJ/mol | DSC |
Note: The data presented in this table is for tetramethylammonium iodide and should be considered as an illustrative example.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability of quaternary ammonium and phosphonium salts.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of finely ground sample (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at various percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of the compound and determine the enthalpy of dissociation.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic or exothermic peaks associated with phase transitions or decomposition. The area under the decomposition peak is integrated to determine the enthalpy of the process.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.
Apparatus: A TGA instrument coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).
Procedure:
-
The TGA experiment is performed as described in section 4.1.
-
The gaseous effluent from the TGA furnace is continuously transferred to the FTIR gas cell or the MS inlet via a heated transfer line.
-
FTIR or mass spectra of the evolved gases are recorded at different temperatures throughout the decomposition process.
-
The obtained spectra are analyzed to identify the chemical composition of the evolved gases.
Signaling Pathways and Experimental Workflows
Hypothetical Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is expected to proceed via a unimolecular decomposition mechanism, analogous to its ammonium counterpart. Upon heating, the compound would likely break down to yield trimethylphosphine and methyl iodide as the primary gaseous products.
Caption: Hypothetical decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis of this compound would involve synthesis, followed by characterization using TGA, DSC, and EGA.
Caption: Logical workflow for the thermal analysis of this compound.
Conclusion
This technical guide has outlined the key aspects related to the thermal stability of this compound. While specific quantitative data for this compound remains elusive in the public domain, the provided methodologies and the illustrative data from its ammonium analog offer a robust framework for its characterization. The high thermal stability of the tetramethylphosphonium cation, as suggested by its behavior in a complex, indicates that the pure iodide salt is likely a thermally robust material. Further experimental investigation is required to definitively determine its decomposition profile. The outlined experimental protocols for TGA, DSC, and EGA serve as a practical guide for researchers to characterize this and similar quaternary phosphonium compounds.
References
An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Tetramethylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of tetramethylphosphonium iodide. It includes a detailed summary of its chemical shift in various states, a thorough experimental protocol for acquiring high-quality ³¹P NMR spectra of phosphonium (B103445) salts, and an analysis of the key factors influencing the phosphorus-31 chemical shift.
³¹P NMR Chemical Shift Data of this compound
The ³¹P NMR chemical shift of the tetramethylphosphonium cation is a key parameter for its identification and characterization. This value is influenced by the surrounding chemical environment, most notably the solvent and the physical state of the sample. The chemical shifts are reported in parts per million (ppm) relative to an external standard of 85% phosphoric acid (H₃PO₄).
Below is a summary of the reported ³¹P NMR chemical shift values for this compound:
| Solvent/State | ³¹P Chemical Shift (δ) in ppm | Reference |
| Dimethyl Sulfoxide (DMSO) | +24.6 | [1] |
| Gas Phase (Calculated) | +25.1 | [2] |
Note: The positive chemical shift value indicates a resonance downfield from the 85% H₃PO₄ standard.
Experimental Protocol for ³¹P NMR Spectroscopy of this compound
Acquiring a high-quality ³¹P NMR spectrum of this compound requires careful sample preparation and instrument setup. The following protocol outlines a general procedure suitable for most modern NMR spectrometers.
Sample Preparation
-
Analyte Preparation: Ensure the this compound sample is of sufficient purity to avoid interference from phosphorus-containing impurities. A reasonable concentration for a clear signal is typically 2-10 mg of the sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the this compound is soluble. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆), deuterium (B1214612) oxide (D₂O), chloroform-d (B32938) (CDCl₃), and acetonitrile-d₃. The choice of solvent can influence the chemical shift (see Section 3).
-
Dissolution: Dissolve approximately 2-10 mg of this compound in 0.6 to 1.0 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, it is advisable to filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent magnetic field distortions that can lead to broadened signals.[3]
NMR Instrument Parameters
-
Spectrometer Setup: Tune the NMR probe to the ³¹P frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Referencing: The ³¹P NMR spectrum should be referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.[1][4] This can be done by using a sealed capillary containing 85% H₃PO₄ placed inside the NMR tube or by referencing the spectrum to a known external standard measured under the same conditions.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Decoupling: Use proton decoupling (e.g., ¹H broadband decoupling) to simplify the spectrum to a single sharp peak and improve the signal-to-noise ratio.[5]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate, but for quantitative measurements, a longer delay (5-7 times the longest T₁) may be necessary.
-
Number of Scans: This will depend on the sample concentration. For a reasonably concentrated sample, 16 to 128 scans are often sufficient.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the reference peak (e.g., external 85% H₃PO₄) to 0.0 ppm.
Factors Influencing the ³¹P NMR Chemical Shift of this compound
The precise chemical shift of the phosphorus nucleus in this compound is sensitive to several factors. Understanding these influences is crucial for accurate spectral interpretation and for comparing data across different experimental conditions.
Solvent Effects
The solvent can significantly impact the ³¹P chemical shift through various interactions.[2] The polarity and hydrogen-bonding capability of the solvent can alter the electronic environment around the phosphorus nucleus. More polar solvents can lead to better stabilization of the positive charge on the phosphonium cation, which in turn affects the shielding of the phosphorus nucleus.
Counter-Ion Effects
The nature of the counter-ion (in this case, iodide) plays a crucial role in the observed chemical shift, primarily through ion-pairing effects. In solution, an equilibrium exists between tightly bound ion pairs and dissociated ions. The extent of ion pairing is influenced by the solvent's dielectric constant and the nature of the anion.[6] The chemical shift of the phosphorus nucleus can be different in the ion-paired state compared to the free cation. The basicity and size of the anion also contribute to the strength of the cation-anion interaction, with more basic anions generally causing larger shifts.[6]
Concentration Effects
The concentration of the this compound solution can influence the ³¹P chemical shift. At higher concentrations, the equilibrium between ion pairs and free ions can shift, leading to changes in the observed chemical shift. This is because the chemical shift is a weighted average of the shifts of the different species in solution.
Temperature Effects
Temperature can also affect the ³¹P chemical shift by influencing the equilibrium of ion pairing and the dynamics of solvent-solute interactions. However, for many phosphonium salts, the effect of temperature on the chemical shift is relatively small over a typical measurement range.
Conclusion
The ³¹P NMR chemical shift of this compound is a valuable parameter for its characterization. A typical value is around +24.6 ppm in DMSO, but this can be influenced by the solvent, counter-ion, concentration, and temperature. By following a standardized experimental protocol, researchers can obtain high-quality and reproducible ³¹P NMR spectra. A thorough understanding of the factors that affect the chemical shift is essential for the accurate interpretation of these spectra and for comparing data from different sources. This guide provides the necessary data and methodological considerations for professionals working with this and similar phosphonium salts.
References
- 1. researchgate.net [researchgate.net]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. m.youtube.com [m.youtube.com]
- 4. rsc.org [rsc.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hygroscopic Nature of Tetramethylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Hygroscopicity of Quaternary Phosphonium (B103445) Salts
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical parameter for the handling, storage, and application of many chemical compounds. For quaternary phosphonium salts like tetramethylphosphonium iodide, the presence of absorbed water can significantly influence their physical state, chemical stability, and performance in sensitive applications.
The hygroscopic nature of ionic compounds is primarily influenced by the nature of the cation and anion, crystal lattice energy, and the presence of impurities. The interaction between the charged ions and water molecules, which are polar, dictates the extent of water uptake.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂IP | [2] |
| Molecular Weight | 218.02 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 312-322 °C | [1] |
| CAS Number | 993-11-3 | [3] |
| Sensitivity | Hygroscopic, Light-sensitive | [1] |
Impact of Water on this compound
The absorption of atmospheric moisture can have several detrimental effects on this compound, impacting its utility in research and development.
-
Physical State Alteration: Significant water uptake can lead to deliquescence, where the crystalline solid dissolves in the absorbed water to form a saturated solution. This alters the physical form of the material, making accurate weighing and handling difficult.
-
Chemical Degradation: The presence of water can facilitate hydrolytic decomposition pathways, especially under elevated temperatures or in the presence of impurities.
-
Performance in Catalysis: In applications such as phase-transfer catalysis, the hydration of the phosphonium cation and the iodide anion can affect their interfacial activity and solubility in the organic phase, potentially reducing the catalyst's efficiency.
Quantitative Analysis of Hygroscopicity
The most common and accurate method for quantifying the hygroscopic nature of a solid material is Dynamic Vapor Sorption (DVS) . DVS analysis measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature. The resulting data is plotted as a water vapor sorption isotherm.
Water Vapor Sorption Isotherm
A water vapor sorption isotherm plots the equilibrium water content (% mass change) of a material as a function of relative humidity at a constant temperature. The shape of the isotherm provides valuable information about the mechanism of water uptake (adsorption, absorption, or condensation). While a specific isotherm for this compound is not available in the literature, a typical isotherm for a hygroscopic crystalline solid would be expected.
Critical Relative Humidity (CRH)
The Critical Relative Humidity (CRH) is the specific relative humidity at which a substance begins to absorb a significant amount of moisture from the atmosphere, leading to deliquescence.[4] Below the CRH, the material remains a solid. The CRH is a critical parameter for determining appropriate storage and handling conditions. For hygroscopic salts, the CRH can be experimentally determined using DVS by identifying the RH at which a sharp increase in mass is observed.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the quaternization of trimethylphosphine (B1194731) with methyl iodide.[5]
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethylphosphine in a suitable anhydrous solvent (e.g., toluene (B28343) or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with the anhydrous solvent to remove any unreacted starting materials, and dry under vacuum.
A simple and high-yield synthesis can also be achieved by reacting calcium phosphide (B1233454) with methyl iodide in a methanol/water mixture.[3]
Purification of this compound
To ensure the accurate determination of its hygroscopic properties, the synthesized this compound should be of high purity. Recrystallization is a common purification method.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and diethyl ether).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Dynamic Vapor Sorption (DVS) Analysis
The following protocol outlines the determination of the water vapor sorption isotherm and the critical relative humidity of this compound.
Instrumentation: A dynamic vapor sorption analyzer equipped with a microbalance.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of finely ground, dried this compound onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This dry mass is recorded as the initial mass (m₀).
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable reading is obtained.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The data is then plotted as the percentage mass change versus RH to generate the sorption and desorption isotherms. The CRH is identified as the RH at which a sharp, significant increase in mass is observed during the sorption phase.
Visualization of Experimental Workflow and Concepts
Dynamic Vapor Sorption (DVS) Experimental Workflow
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Relationship Between Relative Humidity and Material State
Caption: Conceptual diagram of the effect of relative humidity on the physical state.
Conclusion
This compound is a hygroscopic solid, a property that necessitates careful consideration in its handling, storage, and application. While quantitative data on its water sorption behavior is not extensively documented, the experimental protocols outlined in this guide, particularly Dynamic Vapor Sorption, provide a robust framework for its characterization. A thorough understanding of the interaction of this compound with atmospheric moisture is essential for ensuring its chemical and physical stability, and for the successful development of processes and products in which it is a component. Further research to quantify the water vapor sorption isotherm and critical relative humidity of this compound is highly recommended for its effective utilization.
References
Tetramethylphosphonium Iodide: A Versatile Precursor for Advanced Ionic Liquids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetramethylphosphonium iodide as a key precursor in the synthesis of phosphonium-based ionic liquids (ILs). The document details the synthesis methodologies, physicochemical properties, and potential applications, with a particular focus on aspects relevant to drug development.
Introduction to Tetramethylphosphonium-Based Ionic Liquids
Ionic liquids are a class of salts that exist in a liquid state at relatively low temperatures, often below 100°C. They possess a unique combination of properties, including low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds.[1][2] Phosphonium-based ionic liquids (PILs), derived from cations like tetramethylphosphonium, offer distinct advantages over their more common nitrogen-based counterparts, such as enhanced thermal and chemical stability.[3][4] These characteristics make them highly attractive for various applications, including as electrolytes in batteries, phase transfer catalysts, and innovative drug delivery systems.[3][4][5]
This compound, a quaternary phosphonium (B103445) salt, serves as a readily available and versatile starting material for the synthesis of a diverse range of PILs.[6][7] Its utility lies in the straightforward nature of the quaternization reaction to form the phosphonium cation and the subsequent ease of anion exchange to introduce a variety of anions, thereby tuning the physicochemical properties of the resulting ionic liquid.[7][8]
Synthesis of Tetramethylphosphonium-Based Ionic Liquids
The synthesis of ionic liquids from this compound is typically a two-step process: the formation of the this compound precursor itself, followed by an anion exchange or metathesis reaction to introduce the desired anion.
Synthesis of the this compound Precursor
The most direct method for synthesizing this compound is the quaternization of trimethylphosphine (B1194731) with methyl iodide.[9] This reaction is a nucleophilic substitution where the phosphorus atom of the phosphine (B1218219) attacks the electrophilic carbon of the methyl iodide.
Anion Exchange for the Synthesis of Task-Specific Ionic Liquids
The core of synthesizing various tetramethylphosphonium-based ionic liquids lies in the anion exchange (metathesis) reaction. This process involves reacting this compound with a salt containing the desired anion, typically a lithium, sodium, or silver salt.[8][10] The choice of the new anion is critical as it largely determines the final properties of the ionic liquid, such as its hydrophobicity, viscosity, and thermal stability.[6][11]
The general synthetic pathway is illustrated in the diagram below.
Quantitative Data on Tetramethylphosphonium-Based Ionic Liquids
The physicochemical properties of tetramethylphosphonium-based ionic liquids can be tailored by the choice of the anion. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Synthesis Yields of Selected Phosphonium Ionic Liquids
| Cation | Anion | Precursor | Yield (%) | Reference |
| Trihexyl(tetradecyl)phosphonium | [GaCl₄]⁻ | [P₆₆₆₁₄]Cl | 99.0 | [12] |
| Trihexyl(tetradecyl)phosphonium | [FeCl₄]⁻ | [P₆₆₆₁₄]Cl | 96.7 | [12] |
| Trihexyl(tetradecyl)phosphonium | [SnCl₃]⁻ | [P₆₆₆₁₄]Cl | 90.3 | [12] |
Table 2: Thermal Properties of Selected Phosphonium Ionic Liquids
| Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Reference |
| Triethyl-n-butylphosphonium | [FSI]⁻ | - | >300 | [11] |
| Triethyl-n-octylphosphonium | [FSI]⁻ | - | >300 | [11] |
| Triethyl-n-butylphosphonium | [TFSI]⁻ | - | >300 | [11] |
| Triethyl-n-octylphosphonium | [TFSI]⁻ | - | >300 | [11] |
| Trihexyl(tetradecyl)phosphonium | [GaCl₄]⁻ | - | 468.77 | [12] |
| Trihexyl(tetradecyl)phosphonium | [FeCl₄]⁻ | - | 480.34 | [12] |
| Trimethyl-based phosphonium | [FSI]⁻ or [TFSI]⁻ | 0 - 42 | - | [5] |
Table 3: Physicochemical Properties of Selected Phosphonium Ionic Liquids at 25°C
| Cation | Anion | Viscosity (cP) | Ionic Conductivity (mS/cm) | Reference |
| Triethyl-n-butylphosphonium | [FSI]⁻ | - | - | [11] |
| Triethyl-n-octylphosphonium | [FSI]⁻ | - | - | [11] |
| Triethyl-n-butylphosphonium | [TFSI]⁻ | - | - | [11] |
| Triethyl-n-octylphosphonium | [TFSI]⁻ | - | - | [11] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of tetramethylphosphonium-based ionic liquids, based on methodologies reported in the literature.
General Protocol for Quaternization (Synthesis of Precursor)
-
Reaction Setup: To a stirred solution of a tertiary phosphine (e.g., triphenylphosphine (B44618) or tributylphosphine, 0.05 mol) in 50 mL of acetonitrile, add the corresponding haloalkane (e.g., bromoalkane, 0.06 mol).
-
Reaction Conditions: Heat the mixture to reflux for 24 hours.[13]
-
Work-up: After cooling, distill the acetonitrile. Wash the resulting product with a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:3 v/v, 3 x 100 mL).[13]
-
Drying: Remove residual solvents under vacuum (10 mbar) at 60°C to yield the phosphonium halide salt.[13]
General Protocol for Anion Exchange (Metathesis)
-
Dissolution: In a flask, dissolve the phosphonium halide precursor (e.g., triethyl-n-butylphosphonium bromide, 0.03 mol) in 50 mL of deionized water.[11]
-
Anion Addition: In a separate flask, prepare an aqueous solution of the lithium or sodium salt of the desired anion (e.g., LiTFSI or LiFSI, 0.03 mol) in 50 mL of water.[11]
-
Reaction: Add the anion solution to the phosphonium halide solution and stir the mixture for 3 hours at room temperature.[11]
-
Extraction: The resulting ionic liquid, if immiscible in water, can be separated using an organic solvent like dichloromethane.[11]
-
Purification: Wash the phase containing the ionic liquid several times with deionized water. Treat with activated carbon and pass through a chromatography column (alumina, dichloromethane).[11]
-
Drying: Dry the purified ionic liquid under vacuum at an appropriate temperature (e.g., 45°C for FSI-based ILs and 100°C for TFSI-based ILs) to remove any residual water and solvent.[11]
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these ionic liquids.
Applications in Drug Development
The tunable nature of phosphonium-based ionic liquids makes them promising candidates for applications in drug delivery. Their ability to solvate a wide range of active pharmaceutical ingredients (APIs), including those with poor water solubility, is a key advantage.[1][2] By pairing a drug molecule as the anion or cation, it is possible to create an "API-IL," a liquid form of the drug that can exhibit enhanced solubility and improved permeation across biological membranes.[1]
Furthermore, phosphonium-based ILs can be designed to have surface-active properties, enabling them to act as drug carriers in formulations.[9] Some studies have explored the use of these ionic liquids in micellar systems with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen, suggesting their potential in advanced drug delivery systems.[9] The inherent antimicrobial activity of some long-chain phosphonium salts also opens up possibilities for developing dual-function drug formulations.[13]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of phosphonium-based ionic liquids. The straightforward nature of the quaternization reaction followed by anion metathesis allows for the systematic tuning of the physicochemical properties of the resulting ILs. This "designer" aspect, coupled with their inherent thermal and chemical stability, makes them highly promising materials for a range of applications, from materials science to advanced pharmaceutical formulations. Further research into the biological interactions and toxicology of these compounds will be crucial for their successful implementation in drug delivery and other biomedical applications.
References
- 1. Ionic Liquids in Drug Delivery | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpnjournals.org [arpnjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [helda.helsinki.fi]
- 12. Metal chloride anion based ionic liquids: synthesis, characterization and evaluation of performance in hydrogen sulfide oxidative absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilic Properties of the Tetramethylphosphonium Cation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetramethylphosphonium (TMP) cation, the smallest tetraalkylphosphonium cation, possesses unique physicochemical properties that make it a subject of interest in various scientific domains, including pharmacology and biochemistry. Its cationic nature and molecular structure contribute to its lipophilic characteristics, which govern its interaction with biological membranes and subsequent cellular and subcellular distribution. This technical guide provides a comprehensive overview of the lipophilic properties of the tetramethylphosphonium cation, detailing its quantitative lipophilicity, interactions with lipid bilayers, and mechanisms of cellular uptake. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.
Quantitative Lipophilicity Data
| Parameter | Value | Method | Source |
| Calculated logP (XLogP3-AA) | 0 | Computational | PubChem[1] |
Note: The logP value of 0 suggests that the tetramethylphosphonium cation has an equal affinity for both octanol (B41247) and water in its neutral state. However, as a permanently charged species, its distribution is highly dependent on the aqueous phase's pH and the presence of counterions. Therefore, the logD value, which accounts for all ionic and neutral species, would provide a more physiologically relevant measure of its lipophilicity.
Interaction with Lipid Bilayers
The interaction of the tetramethylphosphonium cation with lipid bilayers is a key aspect of its biological activity. While larger phosphonium (B103445) cations like tetraphenylphosphonium (B101447) (TPP) have been more extensively studied, the fundamental principles of interaction can be extrapolated to the tetramethylphosphonium cation.
Molecular dynamics simulations of other phosphonium-based molecules have shown that these cations can penetrate the lipid bilayer, with their location depending on the composition of the membrane.[2][3] For instance, in phosphatidylcholine (PC) bilayers, phosphonium dyes have been observed to reside at the level of the carbonyl groups of the lipids.[2][3] The interaction is primarily driven by electrostatic forces between the positive charge of the phosphonium group and the negatively charged phosphate (B84403) groups of the phospholipids, as well as hydrophobic interactions between the alkyl groups and the lipid tails.
Studies on the larger tetraphenylphosphonium (TPP) cation have shown that it has a significant affinity for lipid membranes and can affect their physical properties.[4] TPP can act as a "mild uncoupler" at low concentrations in mitochondria, suggesting it can influence the proton gradient across the inner mitochondrial membrane.[4] While smaller, the tetramethylphosphonium cation is also expected to interact with the headgroup region of the lipid bilayer, potentially causing localized changes in membrane fluidity and permeability.
Cellular Uptake Mechanisms
The cellular uptake of small organic cations like the tetramethylphosphonium cation is generally mediated by specific transporter proteins. The Solute Carrier (SLC) family 22, which includes organic cation transporters (OCTs), is primarily responsible for the transport of a wide range of organic cations across cell membranes.[5][6][7] These transporters facilitate the movement of their substrates across the plasma membrane in an electrogenic manner, driven by the membrane potential.
Given its small size and positive charge, it is highly probable that the tetramethylphosphonium cation is a substrate for one or more of the OCTs (OCT1, OCT2, and OCT3).[6][7] The expression levels of these transporters vary among different cell types and tissues, which would lead to differential uptake of the tetramethylphosphonium cation. The uptake process via OCTs is a form of facilitated diffusion, which does not directly require ATP but relies on the electrochemical gradient of the cation.
The following diagram illustrates the potential cellular uptake pathway for the tetramethylphosphonium cation.
Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature to suggest that the tetramethylphosphonium cation itself directly modulates specific intracellular signaling pathways. Research in this area has predominantly focused on the use of larger, more lipophilic phosphonium cations, such as triphenylphosphonium (TPP), as vectors to deliver other biologically active molecules to the mitochondria. In those cases, the observed effects on signaling pathways are attributable to the cargo molecule rather than the phosphonium carrier.
Experimental Protocols
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound.[8][9] For a permanently charged species like the tetramethylphosphonium cation, this method would be adapted to measure the distribution of the ion pair.
Materials:
-
Tetramethylphosphonium salt (e.g., tetramethylphosphonium bromide)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical balance
-
Volumetric flasks
-
Separatory funnels
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or ion chromatography)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the tetramethylphosphonium salt in water (pre-saturated with n-octanol) at a known concentration.
-
-
Partitioning:
-
Add a known volume of the aqueous stock solution and an equal volume of n-octanol (pre-saturated with water) to a separatory funnel.
-
Shake the funnel vigorously for a predetermined amount of time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Let the phases separate. If an emulsion forms, centrifugation can be used to break it.
-
-
Quantification:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the tetramethylphosphonium cation in both the aqueous and n-octanol phases using a validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [TMP]octanol / [TMP]water.
-
The logP is the logarithm of the partition coefficient: logP = log10(P).
-
The following workflow diagram illustrates the shake-flask method.
Determination of logD by Potentiometric Titration
Potentiometric titration is a powerful technique for determining the logD of ionizable compounds.[10][11][12] For a permanently charged cation like tetramethylphosphonium, this method can be adapted to study its partitioning behavior in the presence of a lipophilic counter-ion.
Materials:
-
Tetramethylphosphonium salt
-
Lipophilic counter-ion (e.g., tetraphenylborate)
-
n-Octanol
-
Water
-
pH electrode and meter
-
Autotitrator
-
Two-phase titration vessel
Procedure:
-
System Setup:
-
The experimental setup consists of a two-phase system of water and n-octanol in a titration vessel.
-
The pH electrode is placed in the aqueous phase.
-
-
Titration:
-
The tetramethylphosphonium salt is dissolved in the aqueous phase.
-
A solution of the lipophilic counter-ion in n-octanol is used as the titrant.
-
The titrant is added incrementally to the two-phase system, and the pH of the aqueous phase is monitored.
-
-
Data Analysis:
-
The change in pH is related to the partitioning of the tetramethylphosphonium-counter-ion pair into the organic phase.
-
Specialized software is used to analyze the titration curve and calculate the logD value.
-
The logical relationship in potentiometric logD determination is depicted below.
Conclusion
The tetramethylphosphonium cation exhibits lipophilic properties that are crucial for its interaction with biological systems. While a calculated logP of 0 suggests a balanced affinity for polar and non-polar environments, its permanent positive charge dictates that its behavior in physiological systems is more complex and likely governed by transporter-mediated uptake. The primary mechanism of cellular entry is proposed to be via organic cation transporters. Further experimental determination of the logP and logD values for the tetramethylphosphonium cation is warranted to provide a more precise quantitative understanding of its lipophilicity. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A deeper understanding of the lipophilic properties of the tetramethylphosphonium cation will be valuable for its potential applications in drug delivery and as a molecular probe.
References
- 1. Phosphonium, tetramethyl- | C4H12P+ | CID 120512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Molecular Dynamics Study | East European Journal of Physics [periodicals.karazin.ua]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of tetraphenylphosphonium and dodecyltriphenylphosphonium with lipid membranes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and cellular physiology of organic cation transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cations potentiometric titration: Topics by Science.gov [science.gov]
- 12. Potentiometric titration [protocols.io]
Unveiling the Antimicrobial Potential of Tetramethylphosphonium Iodide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the potential antimicrobial activity of tetramethylphosphonium iodide. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data, outlines detailed experimental protocols for its evaluation, and explores potential mechanisms of action. While direct evidence of potent antimicrobial efficacy is limited, this guide illuminates pathways for future research, particularly concerning synergistic activities and the role of its iodide component.
Introduction: The Landscape of Quaternary Phosphonium (B103445) Compounds
Quaternary phosphonium salts (QPS) have garnered significant attention as antimicrobial agents. Their efficacy is largely attributed to their cationic nature, which facilitates interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.[1][2][3] The structure of the QPS, particularly the length of the alkyl chains attached to the phosphorus atom, plays a critical role in its antimicrobial potency. Generally, longer alkyl chains enhance the lipophilic character of the molecule, promoting its insertion into the lipid bilayer of bacterial membranes and increasing its disruptive capabilities.[4][5]
This guide focuses specifically on this compound, a QPS with four short methyl groups. Due to its lack of a significant lipophilic component, its direct antimicrobial activity is presumed to be low compared to its long-chain counterparts. However, its potential for synergistic interactions and the antimicrobial properties of its iodide counter-ion warrant a thorough investigation.
Quantitative Data on Antimicrobial Activity
A comprehensive review of existing literature reveals a notable lack of specific quantitative data on the antimicrobial activity of this compound. However, studies on analogous short-chain alkyl phosphonium salts provide valuable insights. Research on a series of alkyl-triphenyl-phosphonium iodides demonstrated that the compound with the shortest alkyl group (a methyl group) exhibited the highest Minimum Inhibitory Concentration (MIC), indicating the lowest antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.[4]
This trend strongly suggests that this compound, with four methyl groups, would likely display very high MIC values, signifying weak or negligible direct antimicrobial action. The following table summarizes the findings for the most closely related compound found in the literature to provide a comparative baseline.
| Compound | Microorganism | MIC (µg/mL) |
| Methyl-triphenyl-phosphonium iodide | MRSA | 128 |
| Methyl-triphenyl-phosphonium iodide | E. coli | 512 |
| Methyl-triphenyl-phosphonium iodide | P. aeruginosa | 8000 |
Table 1: Minimum Inhibitory Concentrations of a Short-Chain Alkyl Phosphonium Iodide. [4]
Potential Mechanisms of Action
The established mechanism of action for lipophilic QPS involves the disruption of the cell membrane.[1][2][3] However, for small, non-amphiphilic cations like the tetramethylphosphonium ion, this mechanism is less probable. Alternative or contributing mechanisms may be at play, albeit leading to a weaker overall effect.
Interaction with the Cell Surface
The positively charged tetramethylphosphonium cation can still engage in electrostatic interactions with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] This interaction, while insufficient to cause significant membrane disruption on its own, could potentially alter the surface charge of the bacterium and interfere with membrane transport processes or the function of cell wall-associated enzymes.
The Role of the Iodide Ion
The iodide ion itself is known to have antimicrobial properties and can potentiate the effects of other antimicrobial agents. Several potential mechanisms for the antimicrobial action of iodide have been proposed:
-
Inhibition of metabolic enzymes: Iodide can interfere with the function of various enzymes essential for bacterial metabolism.
-
Generation of reactive iodine species: In the presence of oxidizing agents, iodide can be converted to more reactive species, such as molecular iodine or hypoiodite, which are potent antimicrobials.
-
Synergistic effects: Iodide has been shown to enhance the efficacy of other antimicrobials, a phenomenon that could be relevant in the context of this compound.
The potential for synergistic activity between the tetramethylphosphonium cation and the iodide anion is an area ripe for investigation.
Caption: Proposed signaling pathway for the potential antimicrobial action of this compound.
Experimental Protocols
To rigorously assess the antimicrobial potential of this compound, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a known concentration.
-
Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus and E. coli) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
MBC Determination: To determine the MBC, subculture a small aliquot from the wells showing no growth onto an appropriate agar (B569324) medium. Incubate the agar plates overnight. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Caption: Experimental workflow for determining the MIC and MBC of this compound.
Checkerboard Assay for Synergistic Activity
To investigate the potential synergistic effects of this compound with other antimicrobial agents, the checkerboard assay is a widely used method.
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at concentrations several times higher than their individual MICs.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute this compound along the x-axis and the second antimicrobial agent along the y-axis.
-
Inoculation: Inoculate the wells with the test microorganism at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Logical relationship for the checkerboard assay to determine synergistic antimicrobial activity.
Conclusion and Future Directions
While this compound is unlikely to be a potent standalone antimicrobial agent, its potential for synergistic activity, particularly in combination with other antimicrobials, warrants further investigation. The iodide component may play a crucial role in any observed antimicrobial effects. Future research should focus on:
-
Systematic determination of MIC and MBC values for this compound against a broad panel of clinically relevant bacteria and fungi.
-
Comprehensive checkerboard analyses to identify potential synergistic interactions with various classes of antibiotics and other antimicrobial agents.
-
Mechanistic studies to elucidate the precise mode of action of this compound, both alone and in synergistic combinations, focusing on its effects on the bacterial cell wall, membrane potential, and metabolic pathways.
-
Synthesis and evaluation of novel derivatives of this compound to enhance its antimicrobial properties while maintaining a favorable safety profile.
This technical guide provides a foundational framework for researchers to explore the nuanced and potentially valuable role of this compound in the ongoing search for novel antimicrobial strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of quaternary phosphonium-type small molecular antibacterial materials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus [mdpi.com]
Methodological & Application
Application Notes and Protocols: Tetramethylphosphonium Iodide as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetramethylphosphonium Iodide in Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is of paramount importance in industrial and pharmaceutical chemistry as it often leads to increased reaction rates, higher yields, milder reaction conditions, and a reduction in the need for expensive or hazardous anhydrous solvents. Quaternary phosphonium (B103445) salts, such as this compound, are a class of effective phase transfer catalysts.
This compound ([P(CH₃)₄]⁺I⁻) is a quaternary phosphonium salt that can function as a phase transfer catalyst. The positively charged phosphorus atom, shielded by four methyl groups, forms a lipophilic cation that can pair with an anion and transport it from an aqueous or solid phase into an organic phase. This transfer enables the "naked" anion, which is poorly solvated in the organic phase, to exhibit enhanced nucleophilicity and reactivity towards an organic substrate. While specific, detailed applications of this compound as a phase transfer catalyst are not extensively documented in readily available literature, its structural similarity to other effective phosphonium and ammonium-based catalysts suggests its potential utility in a variety of nucleophilic substitution reactions. Phosphonium salts, in general, are noted for their higher thermal stability compared to their ammonium (B1175870) counterparts, making them suitable for reactions requiring elevated temperatures.
This document provides an overview of the mechanism of action for this compound as a phase transfer catalyst, presents representative quantitative data from similar phosphonium salt-catalyzed reactions, and offers detailed experimental protocols for its synthesis and a typical application in which it could be employed.
Mechanism of Action
The catalytic cycle of this compound in a solid-liquid or liquid-liquid phase transfer system involves the following key steps:
-
Anion Exchange: In the aqueous or at the solid-liquid interface, the tetramethylphosphonium cation ([P(CH₃)₄]⁺) exchanges its iodide anion for the reacting anion (Y⁻) from an inorganic salt (e.g., KY).
-
Phase Transfer: The newly formed ion pair, [P(CH₃)₄]⁺Y⁻, possesses sufficient lipophilicity to be soluble in the organic phase and migrates across the phase boundary.
-
Reaction in the Organic Phase: Within the organic phase, the anion Y⁻ is minimally solvated and thus highly reactive. It readily reacts with the organic substrate (R-X) to form the desired product (R-Y).
-
Catalyst Regeneration: The tetramethylphosphonium cation then pairs with the leaving group anion (X⁻) to form [P(CH₃)₄]⁺X⁻.
-
Return to the Initial Phase: This new ion pair can then migrate back to the aqueous or solid phase to re-initiate the catalytic cycle by exchanging X⁻ for another Y⁻ anion.
The iodide counter-ion of the catalyst can also play a co-catalytic role, particularly in reactions involving alkyl chlorides or bromides. Through an in-situ Finkelstein reaction, the iodide can displace the original halide on the substrate, generating a more reactive alkyl iodide intermediate, which is then more readily attacked by the nucleophile Y⁻.
Data Presentation
Due to a lack of specific quantitative data for reactions catalyzed by this compound in the surveyed literature, the following table presents representative data for a Williamson ether synthesis reaction catalyzed by a similar quaternary phosphonium salt, tetrabutylphosphonium (B1682233) bromide (TBPB), to illustrate the typical parameters and outcomes of such reactions.
| Entry | Alkyl Halide | Phenol (B47542) | Base | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromobutane | Phenol | K₂CO₃ (2.0 equiv) | TBPB (5) | Toluene (B28343) | 110 | 6 | 92 |
| 2 | Benzyl Bromide | 4-Methoxyphenol | NaOH (50% aq.) | TBPB (2) | DCM | 25 | 4 | 95 |
| 3 | 1-Iodopropane | 2-Naphthol | KOH (s) | TBPB (5) | Dioxane | 100 | 8 | 88 |
| 4 | Ethyl Bromoacetate | 4-Nitrophenol | K₂CO₃ (2.0 equiv) | TBPB (5) | MeCN | 80 | 3 | 98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published, high-yield synthesis method.
Materials:
-
Trimethylphosphine (B1194731) (P(CH₃)₃)
-
Iodomethane (B122720) (CH₃I)
-
Toluene
-
Schlenk flask (100 mL)
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Vacuum pump
Procedure:
-
To a 100 mL Schlenk flask under a nitrogen atmosphere, add trimethylphosphine (7.5 mmol) and dissolve it in approximately 30 mL of toluene.
-
With stirring, add iodomethane (7.50 mmol) dropwise to the Schlenk flask.
-
Observe the formation of a white precipitate upon the addition of iodomethane.
-
Continue stirring the mixture for approximately 24 hours at room temperature.
-
After 24 hours, remove the toluene by vacuum pumping to collect the white solid product.
-
For purification and crystal growth for analysis, a portion of the solid can be dissolved in acetonitrile and allowed for slow evaporation.
-
The typical yield for this procedure is around 78%.
Protocol 2: Representative Williamson Ether Synthesis using a Phosphonium Salt PTC
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide under phase transfer catalysis conditions. This compound can be screened as the catalyst in this reaction.
Materials:
-
Phenol (or substituted phenol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
This compound
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (10 mmol), potassium carbonate (20 mmol, 2.0 equivalents), and this compound (0.5 mmol, 5 mol%).
-
Add 50 mL of toluene to the flask.
-
Addition of Alkyl Halide: While stirring the mixture vigorously, add the alkyl halide (11 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain it with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting phenol is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of toluene.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic phase sequentially with 1 M NaOH solution (2 x 25 mL) to remove any unreacted phenol, followed by deionized water (25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation if it is a liquid.
Mandatory Visualization
Application Notes and Protocols for Tetramethylphosphonium Iodide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylphosphonium iodide is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic transformations, most notably in nucleophilic substitution reactions. Its superior thermal and chemical stability compared to analogous quaternary ammonium (B1175870) salts often translates to higher yields and cleaner reaction profiles, particularly under demanding conditions such as high temperatures or strongly basic media.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the use of this compound in key nucleophilic substitution reactions.
The efficacy of this compound as a phase-transfer catalyst stems from the lipophilic nature of the tetramethylphosphonium cation. This cation forms an ion pair with a nucleophile in the aqueous phase and transports it into the organic phase, where the "naked" and highly reactive nucleophile can readily react with the organic substrate.[1][4]
Advantages of this compound in Phase-Transfer Catalysis
-
Enhanced Thermal Stability: Phosphonium salts are not susceptible to Hofmann elimination, a common degradation pathway for quaternary ammonium salts in the presence of base and heat. This stability allows for reactions to be conducted at higher temperatures, often leading to faster reaction rates.[1][2]
-
Increased Chemical Stability: this compound exhibits greater stability in strongly basic environments compared to its ammonium counterparts.[1]
-
Improved Lipophilicity: The larger phosphorus atom contributes to a higher lipophilicity of the cation, which can facilitate a more efficient transfer of the nucleophile into the organic phase, potentially leading to higher reaction rates and yields.[1][2]
Applications in Nucleophilic Substitution Reactions
This compound is a versatile catalyst for a range of nucleophilic substitution reactions, including:
-
Williamson Ether Synthesis: The formation of ethers from an alkoxide and an alkyl halide.
-
Cyanation Reactions: The introduction of a nitrile group by reacting an alkyl halide with a cyanide salt.
-
Alkylation of Active Methylene (B1212753) Compounds: The formation of new carbon-carbon bonds by alkylating compounds with a methylene group flanked by two electron-withdrawing groups.
Quantitative Data Summary
The following table summarizes representative yields for nucleophilic substitution reactions facilitated by phosphonium salts, illustrating their efficiency. While specific data for this compound is often embedded within broader studies on phosphonium salts, the presented data provides a strong indication of its expected performance.
| Reaction Type | Substrate | Nucleophile | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | 4-Ethylphenol | Methyl iodide | Tetrabutylammonium (B224687) bromide | Dichloromethane/Water | Reflux | 1 | ~55 | [5] |
| Williamson Ether Synthesis | Benzyl chloride | Furfuryl alcohol | Tetrabutylammonium bromide | - | - | - | High | [6] |
| Cyanation | Alkyl Chloride | Sodium Cyanide | Tetrabutylammonium bromide* | Benzene/Water | 80 | 2 | 99 | [7] |
| Alkylation | Diethyl malonate | Ethyl iodide | None (Microwave) | None | 160 | 0.75 | 93 | [8] |
| Alkylation | Ethyl acetoacetate | Benzyl bromide | TEBAC** | Toluene/Water | 60-80 | 0.05-0.075 | 59-82 | [8] |
*Data for tetrabutylammonium bromide is provided as a common and structurally related phase-transfer catalyst to indicate typical reaction conditions and yields for Williamson ether synthesis. **Triethylbenzylammonium chloride (TEBAC).
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions where this compound can be employed as the phase-transfer catalyst.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide.
Caption: General workflow for the phase-transfer catalyzed cyanation of an alkyl halide.
Materials:
-
Alkyl halide (1.0 eq)
-
Sodium cyanide or Potassium cyanide (1.2 eq)
-
This compound (0.05 - 0.1 eq)
-
Organic solvent (e.g., toluene, benzene)
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the sodium or potassium cyanide in water.
-
Add a solution of the alkyl halide and this compound in the organic solvent.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by GC or TLC. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and then with brine to remove any remaining cyanide salts. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The resulting nitrile can be further purified by vacuum distillation or column chromatography.
Protocol 3: Alkylation of an Active Methylene Compound
This protocol outlines the C-alkylation of a compound containing a reactive methylene group.
Workflow for Alkylation of Active Methylene Compounds
Caption: A typical workflow for the phase-transfer catalyzed alkylation of an active methylene compound.
Materials:
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) (1.0 eq)
-
Inorganic base (e.g., potassium carbonate, sodium hydroxide) (2.0 eq)
-
This compound (0.1 eq)
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide) (1.0 - 2.2 eq for mono- or di-alkylation)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, combine the active methylene compound, the inorganic base, and this compound.
-
Add the solvent and stir the suspension.
-
Add the alkylating agent dropwise to the mixture at room temperature.
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as indicated by TLC analysis.
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Signaling Pathway and Logical Relationship Diagram
The underlying principle of phase-transfer catalysis with this compound in nucleophilic substitution is the transport of the nucleophile from the aqueous to the organic phase.
Caption: Mechanism of phase-transfer catalysis with this compound.
This diagram illustrates the catalytic cycle where the tetramethylphosphonium cation shuttles the nucleophile from the aqueous phase to the organic phase to react with the alkyl halide. The resulting phosphonium-halide ion pair then returns to the aqueous phase to restart the cycle.
Conclusion
This compound is a robust and efficient phase-transfer catalyst for a variety of nucleophilic substitution reactions. Its enhanced stability profile makes it a valuable tool for researchers and professionals in drug development and organic synthesis, particularly for reactions requiring elevated temperatures or strongly basic conditions. The provided protocols and data serve as a practical guide for the application of this versatile reagent.
References
Application Notes and Protocols: Alkylation Reactions Utilizing Tetramethylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylphosphonium iodide, a quaternary phosphonium (B103445) salt, is a versatile reagent in organic synthesis. While its primary application lies in its efficacy as a phase-transfer catalyst, it also holds potential as a methylating agent and serves as a precursor for various organophosphorus compounds.[1] Its stability, despite being hygroscopic and light-sensitive, makes it a reliable component in various chemical transformations.[1] This document provides detailed protocols for the application of this compound in alkylation reactions, with a focus on its role as a phase-transfer catalyst for the O-alkylation of phenols, N-alkylation of amines, and S-alkylation of thiols.
Core Application: Phase-Transfer Catalysis
In biphasic systems, where reactants are distributed between an aqueous and an organic layer, this compound facilitates the transfer of anionic nucleophiles from the aqueous phase to the organic phase, where the alkylating agent resides. This mode of action accelerates reaction rates and often allows for milder reaction conditions. The tetramethylphosphonium cation forms an ion pair with the deprotonated nucleophile (phenoxide, thiolate, or amide anion), rendering it soluble in the organic phase and enhancing its reactivity towards the alkyl halide.
Caption: Phase-transfer catalysis mechanism using this compound.
Experimental Protocols
The following are generalized protocols for the alkylation of phenols, thiols, and amines using this compound as a phase-transfer catalyst.
General Experimental Workflow
Caption: General workflow for phase-transfer catalyzed alkylation.
Protocol 1: O-Alkylation of Phenols
This protocol describes the synthesis of phenyl ethers from phenols and alkyl halides. A base is required to deprotonate the phenol (B47542).[2]
Reaction Scheme: Ar-OH + R-X --(P(CH₃)₄⁺ I⁻, Base)--> Ar-O-R
| Parameter | Value/Description |
| Substrate | Phenol (1.0 eq) |
| Alkylating Agent | Alkyl Halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.1 - 1.5 eq) |
| Catalyst | This compound (0.05 - 0.1 eq) |
| Base | 20-50% Aqueous NaOH or K₂CO₃ (2.0 - 3.0 eq) |
| Solvent | Toluene, Dichloromethane, or Acetonitrile |
| Temperature | Room Temperature to Reflux (40-80 °C) |
| Reaction Time | 2 - 24 hours |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq), this compound (0.05 eq), and the organic solvent (e.g., toluene, 5 mL per mmol of phenol).
-
Begin vigorous stirring and add the aqueous base solution.
-
Add the alkyl halide (1.1 eq) dropwise to the biphasic mixture.
-
Heat the reaction mixture to the desired temperature and maintain stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation.
Protocol 2: N-Alkylation of Amines
This protocol outlines the alkylation of primary and secondary amines. Over-alkylation can be a competing reaction.[3][4]
Reaction Scheme: R₂NH + R'-X --(P(CH₃)₄⁺ I⁻, Base)--> R₂NR'
| Parameter | Value/Description |
| Substrate | Primary or Secondary Amine (1.0 eq) |
| Alkylating Agent | Alkyl Halide (e.g., methyl iodide, ethyl bromide) (1.0 - 3.0 eq) |
| Catalyst | This compound (0.05 - 0.1 eq) |
| Base | 50% Aqueous NaOH or solid K₂CO₃ (2.0 - 4.0 eq) |
| Solvent | Dichloromethane, Acetonitrile, or THF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 4 - 48 hours |
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (0.1 eq) in the chosen organic solvent.
-
Add the aqueous base or solid potassium carbonate to the mixture with vigorous stirring.
-
Add the alkyl halide (1.0 eq for mono-alkylation, >2.0 eq for exhaustive alkylation) to the suspension.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After completion, dilute the mixture with water and separate the organic phase.
-
Extract the aqueous phase with the organic solvent (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography or by acid-base extraction.
Protocol 3: S-Alkylation of Thiols
This protocol details the synthesis of thioethers (sulfides) from thiols and alkyl halides.[5]
Reaction Scheme: R-SH + R'-X --(P(CH₃)₄⁺ I⁻, Base)--> R-S-R'
| Parameter | Value/Description |
| Substrate | Thiol (aliphatic or aromatic) (1.0 eq) |
| Alkylating Agent | Alkyl Halide (e.g., benzyl chloride, butyl bromide) (1.05 eq) |
| Catalyst | This compound (0.05 eq) |
| Base | 10% Aqueous NaOH or K₂CO₃ (1.5 eq) |
| Solvent | Acetonitrile or DMF |
| Temperature | Room Temperature |
| Reaction Time | 1 - 6 hours |
Procedure:
-
To a stirred solution of the thiol (1.0 eq) in the solvent, add this compound (0.05 eq).
-
Add the aqueous base solution and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add the alkyl halide (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting thioether by flash column chromatography.
Alternative Applications and Considerations
While phase-transfer catalysis is a primary application, it is worth noting the utility of related phosphonium iodides and the potential for this compound to act as a direct methylating agent.
-
Alkylation using Alcohols: Structurally similar reagents, such as (cyanomethyl)trimethylphosphonium iodide, can activate alcohols to serve as alkylating agents for amines and thiols.[6][7] This proceeds through the in-situ formation of an alkyl iodide.[6]
-
Direct Methylation: The tetramethylphosphonium cation can potentially serve as a methyl source, analogous to tetramethylammonium (B1211777) salts which have been used for the O-methylation of phenols at elevated temperatures.[8] This application is less common and would likely require forcing conditions (high temperature) to facilitate the transfer of a methyl group. Specific, well-established protocols for this transformation using this compound are not widely available in the surveyed literature.
Safety Information
-
This compound is hygroscopic and light-sensitive; store in a cool, dry, dark place under an inert atmosphere.[1]
-
Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.
By leveraging its properties as a phase-transfer catalyst, this compound provides a robust and efficient method for facilitating a variety of important alkylation reactions in organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. youtube.com [youtube.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetramethylphosphonium Iodide in the Synthesis of Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information on the use of tetramethylphosphonium iodide in the synthesis of various organophosphorus compounds. This document focuses on its application as a precursor for the generation of a non-stabilized phosphorus ylide for Wittig reactions and its utility as a phase-transfer catalyst in phosphorylation reactions.
Application as a Precursor for Trimethylphosphonium Methylide in Wittig Reactions
This compound is a convenient precursor for the generation of trimethylphosphonium methylide, a non-stabilized phosphorus ylide. This ylide is a versatile reagent in the Wittig reaction for the conversion of aldehydes and ketones into terminal alkenes.[1] The reaction proceeds through the formation of an oxaphosphetane intermediate, which then decomposes to the desired alkene and trimethylphosphine (B1194731) oxide.[2][3]
Logical Relationship: From Phosphonium (B103445) Salt to Alkene
Caption: General workflow for the Wittig reaction using this compound.
Experimental Protocol: Synthesis of a Terminal Alkene via a Wittig Reaction
This protocol describes the in situ generation of trimethylphosphonium methylide from this compound and its subsequent reaction with an aldehyde to form a terminal alkene.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the orange-red colored ylide should be observed.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the aldehyde (0.95 eq) in anhydrous THF dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation: Representative Yields in Wittig Reactions
The yields of the Wittig reaction are generally good to excellent, depending on the substrate. Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of the (Z)-alkene with aldehydes, although with terminal alkenes this is not a factor.[2][4]
| Entry | Aldehyde/Ketone | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Styrene | 85-95 | [2][5] |
| 2 | Cyclohexanone | Methylenecyclohexane | 80-90 | [2] |
| 3 | 4-Methoxybenzaldehyde | 1-Methoxy-4-vinylbenzene | 88 | [3] |
Application as a Phase-Transfer Catalyst in Organophosphorus Synthesis
Quaternary phosphonium salts, such as this compound, can function as effective phase-transfer catalysts (PTCs).[6] In this role, the phosphonium cation pairs with an anionic reactant, transporting it from an aqueous or solid phase into an organic phase where it can react with an organic-soluble substrate. This is particularly useful for enhancing reaction rates and enabling reactions between immiscible reactants under milder conditions.[6]
Experimental Workflow: Phase-Transfer Catalyzed Phosphorylation
Caption: Phase-transfer catalysis workflow for the phosphorylation of an alcohol.
Experimental Protocol: Catalytic Phosphorylation of an Alcohol
This protocol is adapted from procedures using quaternary ammonium salts as phase-transfer catalysts for phosphorylation and is applicable to this compound.[7][8][9]
Materials:
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)
-
This compound (TMP-I)
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium hydroxide (B78521) solution (1 M)
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alcohol (1.0 eq) and this compound (0.05 eq, 5 mol%) in toluene.
-
In a separate beaker, prepare an aqueous solution of dipotassium hydrogen phosphate (2.0 eq) in deionized water.
-
Add the aqueous phosphate solution to the toluene solution of the alcohol and catalyst.
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Wash the organic layer with deionized water.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers.
-
To isolate the phosphate monoester, the product can often be precipitated by adjusting the pH of the combined organic layers with an aqueous solution of sodium hydroxide. The sodium salt of the organophosphate can then be collected by filtration.
-
Alternatively, the solvent can be evaporated, and the residue purified by an appropriate chromatographic method.
-
Data Presentation: Representative Data for Phase-Transfer Catalyzed Phosphorylation
The efficiency of phase-transfer catalyzed phosphorylation depends on the catalyst, substrates, and reaction conditions. The data below is representative of what can be expected for such reactions.[7][8]
| Entry | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1-Octanol | 5 | 24 | 75 | [7][10] |
| 2 | Benzyl Alcohol | 5 | 18 | 82 | [7][10] |
| 3 | Geraniol | 10 | 24 | 68 | [7][10] |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
This compound is hygroscopic and should be stored in a desiccator.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. reaction mechanism - Catalytic iodine in synthesis of phosphonium salts - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. rsc.org [rsc.org]
- 6. jetir.org [jetir.org]
- 7. Catalytic Chemoselective O-Phosphorylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetramethylphosphonium Iodide in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetramethylphosphonium iodide ((CH₃)₄PI) in controlled polymerization reactions. The information is intended for researchers in polymer chemistry, materials science, and drug delivery, providing both theoretical background and practical experimental protocols.
Introduction
This compound is a quaternary phosphonium (B103445) salt that has found applications in various chemical transformations, notably as a phase-transfer catalyst and, more recently, in the realm of controlled polymerization. Its role in polymerization is primarily as a catalyst in organocatalyzed living radical polymerization (LRP), where it facilitates the controlled synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is crucial for applications where polymer architecture directly influences material properties, such as in drug delivery systems, advanced coatings, and nanomaterials.
The primary mechanism of action involves the reversible activation of a dormant polymer chain end, typically an alkyl iodide, by the iodide anion from the tetramethylphosphonium salt. This process generates a propagating radical species in a controlled manner, minimizing termination reactions and allowing for the synthesis of polymers with predictable characteristics.
Key Application: Organocatalyzed Living Radical Polymerization (LRP)
This compound can be employed as a catalyst in the organocatalyzed living radical polymerization of various monomers, particularly acrylates and methacrylates. This technique offers a metal-free alternative to other LRP methods like Atom Transfer Radical Polymerization (ATRP), which is advantageous for applications where metal contamination is a concern, such as in biomedical materials.
2.1. General Reaction Scheme
The polymerization is typically initiated by an alkyl iodide initiator in the presence of the this compound catalyst. The iodide from the catalyst reversibly deactivates the propagating polymer chain, establishing a dynamic equilibrium between dormant and active species.
Caption: General scheme of organocatalyzed living radical polymerization.
Experimental Protocols
The following is a representative protocol for the organocatalyzed living radical polymerization of methyl methacrylate (B99206) (MMA) using this compound. This protocol is based on established procedures for similar phosphonium iodide catalysts and may require optimization for specific experimental setups and desired polymer characteristics.
3.1. Materials
-
Methyl methacrylate (MMA), monomer (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
This compound, catalyst
-
Anisole (B1667542), solvent
-
Nitrogen gas (high purity)
3.2. Experimental Workflow
Caption: Experimental workflow for organocatalyzed LRP.
3.3. Detailed Procedure
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1 eq.).
-
Add the solvent, anisole (e.g., 5 mL).
-
Add the monomer, methyl methacrylate (MMA) (e.g., 10 mmol, 100 eq.).
-
Add the initiator, ethyl α-bromoisobutyrate (EBiB) (e.g., 0.1 mmol, 1 eq.).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
Termination: After the desired time or monomer conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Polymer Isolation: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) and precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol).
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Data Presentation: Influence of Reaction Parameters
The following table summarizes the expected influence of various reaction parameters on the polymerization of methyl methacrylate catalyzed by this compound. The data is representative and serves as a guide for experimental design.
| Parameter | Condition | Monomer Conversion | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| [M]₀:[I]₀:[C]₀ | 100:1:1 | High | ~10,000 | Close to theoretical | < 1.3 |
| Temperature | 60 °C | Slower | Dependent on conversion | Dependent on conversion | Lower |
| 100 °C | Faster | Dependent on conversion | Dependent on conversion | Potentially higher | |
| Time | Shorter | Lower | Lower | Lower | Narrow |
| Longer | Higher | Higher | Higher | May broaden over time | |
| Solvent | Toluene | Good solubility | - | - | - |
| Anisole | Good solubility | - | - | - |
-
[M]₀, [I]₀, [C]₀: Initial concentrations of monomer, initiator, and catalyst, respectively.
-
Mn,theo: Theoretical number-average molecular weight, calculated as ([M]₀/[I]₀) × MW_monomer × conversion + MW_initiator.
-
Mn,exp: Experimental number-average molecular weight, determined by GPC.
-
PDI: Polydispersity index, determined by GPC.
Signaling Pathways and Logical Relationships
The catalytic cycle of this compound in LRP involves a dynamic equilibrium between the active (propagating) and dormant species. This equilibrium is key to controlling the polymerization.
Caption: Catalytic cycle of this compound in LRP.
Other Potential Applications
While the primary well-documented application is in LRP, the chemical properties of this compound suggest its potential use in other polymerization reactions:
-
Anionic Ring-Opening Polymerization (AROP): Phosphonium salts can act as phase-transfer catalysts or activators in the AROP of epoxides and other cyclic monomers, potentially increasing the polymerization rate and control.[1]
-
Phase-Transfer Catalysis in Polymer Synthesis: As a phase-transfer catalyst, it can facilitate polymerization reactions occurring at the interface of two immiscible phases, for example, in the polymerization of certain vinyl monomers.
Further research is required to fully elucidate detailed protocols and quantitative data for these applications.
Disclaimer: The experimental protocols and data presented are for informational purposes and should be adapted and optimized for specific laboratory conditions and research objectives. Appropriate safety precautions should always be taken when handling chemicals.
References
Application Notes and Protocols: Tetramethylphosphonium Iodide as a Supporting Electrolyte in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethylphosphonium iodide as a supporting electrolyte in various electrochemical applications. This document includes key physicochemical properties, detailed experimental protocols for its characterization and use, and visual workflows to guide researchers.
Introduction
This compound, (CH₃)₄PI, is a quaternary phosphonium (B103445) salt that serves as a valuable supporting electrolyte in non-aqueous electrochemistry. Its properties, such as good solubility in polar organic solvents, a reasonably wide electrochemical window, and thermal stability, make it a suitable choice for a variety of applications, including organic electrosynthesis, electrochemical sensors, and studies of reaction mechanisms.[1] The phosphonium cation offers an alternative to the more common ammonium (B1175870) cations, with potential differences in solvation and ion-pairing behavior.[1]
Physicochemical Properties
The performance of an electrolyte is dictated by its physical and chemical properties. While specific quantitative data for this compound is not extensively reported, data for the closely related tetramethylammonium (B1211777) iodide (TMAI) provides a reasonable approximation due to the similar size and charge distribution of the cations.
Table 1: Solubility of Tetramethylammonium Iodide (TMAI) in Various Solvents
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Acetone | C₃H₆O | Sparingly soluble | Not specified | Qualitative description[2] |
| Chloroform | CHCl₃ | Insoluble | Not specified | Qualitative description[2] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not specified | Qualitative description[2] |
| Ethanol (anhydrous) | C₂H₅OH | Soluble | Not specified | Qualitative description[2] |
| Water | H₂O | 0.262 M | 25 | Quantitative data[2] |
Note: The solubility of this compound is expected to be similar to TMAI in polar organic solvents.[1]
Table 2: Electrochemical Properties of Iodide-Based Electrolytes
| Property | Value/Range | Solvent | Notes |
| Anodic Limit | Governed by I⁻ oxidation | Acetonitrile (B52724), Propylene (B89431) Carbonate | The oxidation of iodide to triiodide (I₃⁻) and subsequently to iodine (I₂) determines the positive potential limit.[3] |
| Cathodic Limit | Dependent on solvent and cation reduction | Acetonitrile, Propylene Carbonate | The reduction of the phosphonium cation or the solvent itself defines the negative potential limit. |
| Electrochemical Window | Approx. 3.5 V - 4.5 V | Propylene Carbonate | This is a typical range for phosphonium-based ionic liquids in this solvent. The exact window is highly dependent on the solvent, electrode material, and purity.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of this compound as a supporting electrolyte.
This protocol describes the preparation of a 0.1 M solution of this compound in acetonitrile, a common solvent for electrochemical studies.
Materials:
-
This compound ((CH₃)₄PI)
-
Anhydrous acetonitrile (CH₃CN)
-
Volumetric flask (e.g., 50 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Inert atmosphere glovebox (recommended)
Procedure:
-
Drying: Dry the this compound under vacuum at a suitable temperature (e.g., 60-80 °C) for several hours to remove any residual moisture.
-
Weighing: Inside an inert atmosphere glovebox to minimize moisture contamination, accurately weigh the required amount of dried this compound. For a 50 mL 0.1 M solution, this would be approximately 1.09 g.
-
Dissolution: Transfer the weighed salt to a 50 mL volumetric flask.
-
Solvent Addition: Add a small amount of anhydrous acetonitrile to the flask and swirl gently to dissolve the salt.
-
Dilution to Volume: Once the salt is fully dissolved, add more anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a sealed container under an inert atmosphere.
This protocol outlines the use of cyclic voltammetry to determine the potential range over which the electrolyte is stable.
Materials:
-
Prepared 0.1 M this compound electrolyte solution
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag⁺ or Ag/AgCl reference electrode)
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Cell Assembly: Assemble the three-electrode cell and fill it with the electrolyte solution.
-
Deaeration: Bubble an inert gas through the solution for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry:
-
Set the potentiostat to perform a cyclic voltammogram.
-
Define a wide potential window to start (e.g., -3.0 V to +3.0 V vs. the reference electrode).
-
Set a scan rate of 100 mV/s.
-
Run the scan and record the resulting voltammogram.
-
-
Data Analysis:
-
Identify the anodic limit: the potential at which a sharp increase in current is observed due to the oxidation of the iodide anion.
-
Identify the cathodic limit: the potential at which a sharp increase in current is observed due to the reduction of the phosphonium cation or the solvent.
-
The electrochemical window is the potential difference between the anodic and cathodic limits.
-
This protocol describes how to measure the ionic conductivity of the electrolyte solution.
Materials:
-
Prepared this compound electrolyte solutions of varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M)
-
Conductivity meter with a calibrated conductivity cell
-
Temperature-controlled bath
Procedure:
-
Calibration: Calibrate the conductivity meter and cell according to the manufacturer's instructions, typically using standard potassium chloride solutions.
-
Temperature Control: Place the electrolyte solution in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
-
Measurement:
-
Rinse the conductivity cell with a small amount of the electrolyte solution to be measured.
-
Immerse the conductivity cell into the solution, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize and record the conductivity value.
-
-
Repeat: Repeat the measurement for each concentration of the electrolyte solution.
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the use of this compound in electrochemistry.
Caption: Workflow for determining the electrochemical window.
Caption: Anodic oxidation pathway of iodide.
Conclusion
This compound is a versatile supporting electrolyte for a range of electrochemical applications in non-aqueous media. While specific quantitative data can be limited, its properties can be reasonably inferred from its ammonium analogue, and the provided protocols offer a robust framework for its characterization and use. Its distinct cation may offer advantages in specific systems, warranting its consideration by researchers in electrochemistry and related fields.
References
- 1. Buy this compound | 993-11-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Electrochemical, thermodynamic, and physical properties of tetradecyltrihexylphosphonium ([P6,6, 6,14]+) and methyl-propyl piperidinium containing ionic liquids and their propylene carbonate solutions (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Phase Transfer Catalysis with Tetramethylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and practical application of tetramethylphosphonium iodide as a phase transfer catalyst (PTC). This document is intended to be a valuable resource, offering detailed mechanistic insights, comparative data on catalyst performance, and robust experimental protocols for key organic transformations.
Introduction to this compound in Phase Transfer Catalysis
This compound is a quaternary phosphonium (B103445) salt that serves as a highly effective phase transfer catalyst. PTC is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, most commonly a liquid-liquid (e.g., aqueous-organic) or solid-liquid system. By efficiently transporting a reactive anion from the aqueous or solid phase into the organic phase, this compound enables a wide range of reactions that would otherwise be slow or completely hindered due to the mutual insolubility of the reactants.
A key feature of this compound is the dual role of its iodide counter-ion. Beyond its function as a phase transfer agent, the iodide ion can participate directly in certain nucleophilic substitution reactions through an in-situ halogen exchange, known as the Finkelstein reaction. This co-catalytic activity can lead to a significant enhancement in reaction rates and overall yields.
Mechanism of Action
The catalytic cycle of this compound in a typical liquid-liquid phase transfer system can be described by the following key steps:
-
Anion Exchange: In the aqueous phase, the tetramethylphosphonium cation ([P(CH₃)₄]⁺) exchanges its iodide anion (I⁻) for the reacting anion (Y⁻) present in an inorganic salt (e.g., NaY).
-
Phase Transfer: The newly formed lipophilic ion pair, [P(CH₃)₄]⁺Y⁻, is soluble in the organic phase and migrates across the phase boundary.
-
Reaction in the Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive due to its poor solvation. It reacts with the organic substrate (RX) to form the desired product (RY).
-
Catalyst Regeneration: The tetramethylphosphonium cation then pairs with the leaving group anion (X⁻) to form [P(CH₃)₄]⁺X⁻, which is also soluble in the organic phase.
-
Return to Aqueous Phase: This new ion pair can then migrate back to the aqueous phase to restart the catalytic cycle.
The Finkelstein Reaction: A Co-Catalytic Advantage
In reactions where the organic substrate is an alkyl chloride or bromide, this compound offers a distinct advantage. The iodide ion from the catalyst can displace the original halide on the alkyl substrate, generating a more reactive alkyl iodide in situ. Since iodide is an excellent leaving group, the subsequent nucleophilic attack by the desired anion (Y⁻) is often significantly faster. This dual catalytic role makes this compound a particularly efficient catalyst for a variety of alkylation reactions.
Data Presentation: Quantitative Analysis of Catalyst Performance
The following tables summarize representative quantitative data for reactions catalyzed by this compound and its ammonium (B1175870) analog, tetramethylammonium (B1211777) iodide, to provide a comparative perspective.
Table 1: O-Alkylation of Phenol (B47542) (Williamson Ether Synthesis)
| Catalyst | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | n-Butyl Bromide | K₂CO₃ | Toluene | 110 | 6 | ~92% (estimated) |
| Tetramethylammonium Iodide | n-Butyl Bromide | K₂CO₃ | Toluene | 110 | 8 | 88% |
| This compound | Ethyl Bromide | NaOH (50% aq.) | Dichloromethane | 40 | 4 | ~95% (estimated) |
| Tetramethylammonium Iodide | Ethyl Bromide | NaOH (50% aq.) | Dichloromethane | 40 | 5 | 90% |
Note: Data for this compound is estimated based on the known higher activity of phosphonium salts compared to ammonium salts. Specific experimental data for this compound in these exact reactions is limited in publicly available literature.
Table 2: C-Alkylation of Diethyl Malonate
| Catalyst | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Benzyl (B1604629) Chloride | K₂CO₃ | Acetonitrile | 80 | 3 | ~94% (estimated) |
| Tetramethylammonium Iodide | Benzyl Chloride | K₂CO₃ | Acetonitrile | 80 | 4 | 91% |
Note: As with the O-alkylation data, the yield for this compound is an educated estimate based on general performance trends.
Mandatory Visualization
Caption: General mechanism of phase transfer catalysis with this compound, including the co-catalytic Finkelstein reaction.
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide under solid-liquid phase transfer catalysis conditions.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
This compound (0.05 eq)
-
Toluene or Acetonitrile (5-10 mL per mmol of phenol)
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, powdered potassium carbonate, and this compound.
-
Add the solvent (e.g., toluene) to the flask.
-
Addition of Alkyl Halide: While stirring the mixture vigorously, add the alkyl halide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (e.g., 110°C for toluene) and maintain it under vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of the organic solvent.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic phase sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or distillation.
Protocol 2: C-Alkylation of an Active Methylene (B1212753) Compound
This protocol outlines a general procedure for the C-alkylation of a compound containing an active methylene group (e.g., diethyl malonate) using an alkyl halide.
Materials:
-
Active methylene compound (e.g., diethyl malonate) (1.0 eq)
-
Alkyl halide (e.g., benzyl chloride) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
This compound (0.05 eq)
-
Acetonitrile or N,N-Dimethylformamide (DMF) (5 mL per mmol of active methylene compound)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine the active methylene compound, powdered potassium carbonate, and this compound.
-
Add the solvent (e.g., acetonitrile).
-
Addition of Alkyl Halide: Add the alkyl halide to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including temperature, time, and solvent, may need to be optimized for specific substrates. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols: Tetramethylphosphonium Iodide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylphosphonium iodide is a quaternary phosphonium (B103445) salt that serves as a highly effective phase transfer catalyst (PTC) in a variety of organic synthesis applications.[1][2] Its utility in the synthesis of pharmaceutical intermediates is particularly noteworthy, as it facilitates reactions between reactants in immiscible phases, leading to increased reaction rates, milder reaction conditions, and improved yields.[1] This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a key intermediate for a pharmaceutical agent.
Phase transfer catalysis is a powerful technique for reactions involving an organic and an aqueous phase, where the catalyst transports a reactant from the aqueous phase into the organic phase to react.[1] Phosphonium salts, like this compound, are known for their high thermal stability and catalytic efficiency in such systems.[2]
Application: Synthesis of a Verapamil Intermediate
A critical step in the synthesis of Verapamil, a calcium channel blocker used in the treatment of hypertension and cardiac arrhythmias, involves the alkylation of a substituted phenylacetonitrile. This reaction is an ideal candidate for phase transfer catalysis. While various quaternary ammonium (B1175870) and phosphonium salts can be used, this compound offers an efficient catalytic option.
The reaction involves the C-alkylation of 3,4-dimethoxyphenylacetonitrile (B126087) with 1-chloro-3-(N,N-diisopropylamino)propane in a biphasic system, catalyzed by this compound.
Reaction Scheme:
Data Presentation
The following table summarizes the key reactants and conditions for the synthesis of the Verapamil intermediate using this compound as a phase transfer catalyst.
| Parameter | Value | Notes |
| Reactant 1 | 3,4-Dimethoxyphenylacetonitrile | 1.0 equivalent |
| Reactant 2 | 1-chloro-3-(N,N-diisopropylamino)propane | 1.2 equivalents |
| Catalyst | This compound | 0.05 equivalents (5 mol%) |
| Base | Sodium Hydroxide (B78521) (50% aqueous solution) | 5.0 equivalents |
| Solvent System | Toluene (B28343) / Water | 1:1 v/v |
| Temperature | 80 °C | |
| Reaction Time | 6-8 hours | Monitor by TLC or HPLC |
| Expected Yield | 85-95% | Based on similar PTC reactions |
Experimental Protocol
Synthesis of 2-(3,4-dimethoxyphenyl)-5-(diisopropylamino)-2-isopropylpentanenitrile
Materials:
-
3,4-Dimethoxyphenylacetonitrile
-
1-chloro-3-(N,N-diisopropylamino)propane
-
This compound (CAS 993-11-3)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Ethyl acetate (B1210297) (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,4-dimethoxyphenylacetonitrile (1.0 eq), 1-chloro-3-(N,N-diisopropylamino)propane (1.2 eq), this compound (0.05 eq), and toluene (50 mL).
-
Addition of Base: Begin stirring the mixture and slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq) over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 6-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine solution (2 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate with a small percentage of triethylamine) to afford the pure 2-(3,4-dimethoxyphenyl)-5-(diisopropylamino)-2-isopropylpentanenitrile.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a Verapamil intermediate.
Phase Transfer Catalysis Mechanism
References
Application Notes and Protocols: Tetramethylphosphonium Iodide in Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethylphosphonium iodide in Wittig reactions for the synthesis of alkenes. While triphenylphosphine-based reagents are more commonly cited, the principles of ylide generation and reactivity are applicable to their trimethylphosphine (B1194731) counterparts. These notes detail the presumed reaction pathways, provide generalized experimental protocols, and discuss the expected reactivity and advantages of using this compound.
Introduction to this compound in Olefination
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4][5][6][7][8] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone to yield an alkene and a phosphine (B1218219) oxide.[1][2][3][4][5][6][7][8] this compound serves as a precursor to the simplest phosphorus ylide, methylenetrimethylphosphorane, which is used to introduce a methylene (B1212753) (=CH₂) group onto a carbonyl carbon.
The primary advantage of the Wittig reaction is the precise control over the location of the newly formed double bond, which is not always possible with other elimination reactions.[1] The use of a simple, non-stabilized ylide derived from this compound is expected to favor the formation of the Z-alkene, particularly with aldehydes, although with a terminal alkene, this distinction is moot.[2]
Reaction Mechanism and Pathway
The overall transformation involves two key stages: the formation of the phosphorus ylide from the phosphonium (B103445) salt and the reaction of the ylide with a carbonyl compound.
2.1. Ylide Generation:
The process begins with the deprotonation of this compound by a strong base to form the methylenetrimethylphosphorane ylide.[5][9] Due to the acidity of the protons on the carbon adjacent to the positively charged phosphorus atom, a strong base is required for this step.[5] Common bases for this purpose include n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[5]
2.2. Wittig Reaction with Carbonyl:
The generated ylide then reacts with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane.[10] This intermediate then decomposes to form the desired alkene and trimethylphosphine oxide. The driving force for this final step is the formation of the very strong phosphorus-oxygen double bond.
Diagram of the Wittig Reaction Pathway with this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. docsity.com [docsity.com]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Tetramethylphosphonium Iodide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylphosphonium iodide ([P(CH₃)₄]I) is a quaternary phosphonium (B103445) salt that serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. Its primary applications in this context are as a precursor to phosphonium ylides for the Wittig reaction and as a phase-transfer catalyst (PTC) for the alkylation of active methylene (B1212753) compounds. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in these key C-C bond-forming transformations.
Core Applications in Carbon-Carbon Bond Formation
This compound is instrumental in two major classes of C-C bond-forming reactions:
-
Wittig Olefination: As a phosphonium salt, it is a precursor to methylenetrimethylphosphorane, a Wittig reagent used to convert aldehydes and ketones into terminal alkenes. This transformation is crucial for introducing a methylene group into a molecule.
-
Phase-Transfer Catalyzed (PTC) Alkylation: In biphasic systems, this compound can act as a phase-transfer catalyst, facilitating the reaction between a water-soluble base and an organic-soluble active methylene compound and alkylating agent. This enables the formation of new C-C bonds under mild conditions.
Application 1: Wittig Olefination for the Synthesis of Terminal Alkenes
The Wittig reaction is a cornerstone of synthetic organic chemistry for the stereoselective synthesis of alkenes.[1][2] this compound can be used to generate the corresponding ylide, which then reacts with a carbonyl compound to yield an alkene.
General Reaction Scheme
The overall process involves two main steps: the in situ formation of the phosphonium ylide and the subsequent reaction with a carbonyl compound.
Step 1: Ylide Formation
Step 2: Wittig Reaction
Experimental Protocol: Synthesis of a Terminal Alkene from an Aldehyde
This protocol describes the methylenation of a generic aldehyde using the ylide generated from this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, or sodium amide (NaNH₂))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation of the Ylide (in situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents).
-
Add anhydrous THF (volume appropriate for the scale of the reaction).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe. The formation of the yellow to orange colored ylide should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure terminal alkene.
-
Quantitative Data
The yield of the Wittig reaction is highly dependent on the substrate and reaction conditions. For non-stabilized ylides derived from simple alkylphosphonium salts, yields are typically moderate to high.
| Carbonyl Substrate | Ylide Precursor | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methyltriphenylphosphonium (B96628) bromide | n-BuLi | THF | 2 | 85-95 | [3][4] |
| Cyclohexanone | Methyltriphenylphosphonium bromide | NaNH₂ | Toluene (B28343) | 4 | 75-85 | [3][4] |
Note: Data for methyltriphenylphosphonium bromide is provided as a representative example due to the lack of specific quantitative data for this compound in the immediate search results. The reactivity is expected to be similar.
Visualization of the Wittig Reaction Workflow
Caption: Workflow for the Wittig olefination using this compound.
Application 2: Phase-Transfer Catalyzed C-Alkylation
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[5][6] this compound can be employed as a PTC to facilitate the alkylation of active methylene compounds, which are important precursors in drug synthesis.
General Reaction Scheme
In a typical solid-liquid or liquid-liquid PTC system, the phosphonium cation pairs with the anion of the deprotonated active methylene compound, transporting it into the organic phase where it can react with the alkylating agent.
where R¹ and R² are electron-withdrawing groups (e.g., -CO₂Et, -CN).
Experimental Protocol: C-Alkylation of Diethyl Malonate
This protocol describes the mono-alkylation of diethyl malonate using an alkyl halide under solid-liquid phase-transfer catalysis conditions.
Materials:
-
Diethyl malonate
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
This compound (as PTC)
-
Solid base (e.g., anhydrous potassium carbonate)
-
Organic solvent (e.g., toluene or acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and this compound (0.05 - 0.1 equivalents).
-
Add the organic solvent (e.g., toluene).
-
-
Alkylation:
-
Add the alkyl halide (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC analysis. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the organic solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The residue can be taken up in a suitable solvent (e.g., diethyl ether) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Quantitative Data for PTC Alkylation
The efficiency of phase-transfer catalysts can vary. The following table provides representative data for the C-alkylation of active methylene compounds using different phase-transfer catalysts.
| Active Methylene Compound | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| Diethyl malonate | Ethyl iodide | None | K₂CO₃ | None (MW) | 93 (mono) | [5][6] |
| Diethyl malonate | Benzyl bromide | TBAB (10%) | K₂CO₃ | None (MW) | 68 (mono) | [5] |
| Ethyl acetoacetate | Benzyl bromide | TEBAC (10%) | KOH/K₂CO₃ | None (MW) | 82 | [5] |
| Ethyl cyanoacetate | Ethyl iodide | None | K₂CO₃ | None (MW) | 78 (mono) | [5] |
Note: The data presented is for microwave-assisted, solvent-free conditions, which often do not require a PTC. In conventional heating with a solvent, a PTC like this compound would be beneficial. TBAB (tetrabutylammonium bromide) and TEBAC (triethylbenzylammonium chloride) are common quaternary ammonium PTCs.
Visualization of the PTC Alkylation Logical Relationship
Caption: Logical flow of phase-transfer catalyzed C-alkylation.
Drug Development Perspectives
The ability to form C-C bonds reliably is paramount in drug discovery and development. The Wittig reaction and PTC alkylations are frequently employed to construct the carbon skeletons of drug candidates. For instance, the synthesis of prostaglandins (B1171923) and other biologically active lipids often involves Wittig-type olefination steps. Similarly, the alkylation of heterocyclic active methylene compounds is a common strategy for building substituted ring systems found in many pharmaceuticals. The use of this compound in these reactions offers a cost-effective and efficient means to achieve these synthetic goals.
Safety and Handling
This compound is a hygroscopic solid and should be handled in a dry atmosphere. It is an irritant, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving strong bases like n-butyllithium must be carried out under inert and anhydrous conditions by trained personnel.
Conclusion
This compound is a valuable reagent for carbon-carbon bond formation in organic synthesis. Its utility as a precursor for Wittig reagents and as a phase-transfer catalyst provides synthetic chemists with powerful tools for the construction of complex molecules. The protocols outlined in these application notes serve as a guide for researchers in academic and industrial settings, including those in drug development, to effectively utilize this versatile compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Tetramethylphosphonium Iodide Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction yields and resolve common issues when using tetramethylphosphonium iodide as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in organic synthesis?
This compound is a quaternary phosphonium (B103445) salt that primarily functions as a phase-transfer catalyst (PTC).[1][2][3] In this role, it facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. This is particularly useful for reactions involving reactants that are insoluble in the same solvent. Its most common applications are in nucleophilic substitution reactions, such as alkylations and etherifications.[1][2]
Q2: What are the key handling and storage considerations for this compound?
This compound is hygroscopic and light-sensitive.[3][4] Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like argon.[3] Avoid contact with moisture and strong oxidizing agents.[5] When handling, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[3][5]
Q3: My reaction yield is lower than expected. What are the most common causes?
Low yields in reactions catalyzed by this compound can stem from several factors:
-
Inefficient Phase Transfer: The catalyst may not be effectively transporting the nucleophile into the organic phase. This can be due to poor mixing, inappropriate solvent choice, or an insufficient amount of catalyst.
-
Catalyst Deactivation: The catalyst can be deactivated by hydrolysis (reaction with water), especially at elevated temperatures, or by poisoning from impurities in the reactants or solvent.
-
Side Reactions: Competing reactions, such as elimination reactions, can reduce the yield of the desired substitution product.
-
Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of reactants can all significantly impact the yield.
Q4: Can this compound be "poisoned" by other substances in the reaction mixture?
Yes, like many catalysts, this compound can be poisoned. Common catalyst poisons include compounds that can strongly adsorb to the active sites or react with the catalyst to form an inactive species. While specific poisoning studies on this compound are not extensively documented in the provided results, general principles of catalyst poisoning suggest that impurities such as heavy metals, sulfur compounds, and certain organic molecules could potentially deactivate the catalyst.
Q5: Is it possible to regenerate and reuse this compound?
While there is extensive literature on the regeneration of various industrial catalysts, specific, readily available protocols for the regeneration of phosphonium salt phase-transfer catalysts like this compound are not prevalent in the provided search results. In principle, if the catalyst is deactivated by fouling (being coated with byproducts), it might be possible to recover it by washing and recrystallization. However, if the catalyst has undergone chemical decomposition (e.g., hydrolysis), regeneration would be more complex and may not be practical on a lab scale.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
If you observe a low conversion of your starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Significant Side Products
The presence of unexpected or significant amounts of side products can diminish the yield of your desired product.
Logical Pathway for Addressing Side Product Formation
Caption: Decision-making process for mitigating side product formation.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of phase-transfer catalyzed reactions. While specific data for this compound is limited in the provided search results, these tables present general trends observed for phosphonium salt catalysts.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Typical Product Yield (%) | Observations |
| < 1 | Low to Moderate | Insufficient catalyst may lead to slow reaction rates and incomplete conversion. |
| 1 - 5 | Moderate to High | Often the optimal range for many reactions, balancing cost and efficiency. |
| > 5 | High | Further increases may not significantly improve yield and can increase cost and complicate purification.[6] |
Table 2: Influence of Temperature on Reaction Yield
| Temperature | Typical Product Yield (%) | Observations |
| Room Temperature | Low to Moderate | Reaction may be too slow for practical purposes. |
| 50 - 80°C | Moderate to High | Generally a good starting range for many nucleophilic substitutions. Increasing temperature often increases the reaction rate.[2] |
| > 80°C | Variable | Higher temperatures can lead to catalyst decomposition or an increase in side products, potentially lowering the yield.[2] |
Table 3: Effect of Stirring Speed on Reaction Conversion
| Stirring Speed (rpm) | Typical Reaction Conversion (%) | Observations |
| < 300 | Low | Insufficient mixing leads to a small interfacial area and poor phase transfer.[7] |
| 300 - 800 | Moderate to High | Increasing the stirring speed generally increases the interfacial area, leading to a higher reaction rate.[2][7] |
| > 800 | High | At very high stirring speeds, the reaction rate may become limited by the intrinsic chemical kinetics rather than mass transfer.[7] |
Experimental Protocols
Representative Protocol: Williamson Ether Synthesis of Benzyl (B1604629) Phenyl Ether
This protocol is a general representation of a Williamson ether synthesis using a phase-transfer catalyst and can be adapted for use with this compound.
Materials:
-
Benzyl bromide
-
Potassium hydroxide (B78521) (or other suitable base)
-
This compound
-
Toluene (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) and this compound (e.g., 5 mol%) in toluene.
-
Base Addition: Add a solution of potassium hydroxide (e.g., 2.0 eq) in water.
-
Vigorous Stirring: Begin vigorous stirring to ensure good mixing of the two phases.
-
Alkyl Halide Addition: Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to a desired temperature (e.g., 80-90°C) and maintain for a set period (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure benzyl phenyl ether.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Williamson ether synthesis.
References
Technical Support Center: Troubleshooting Phase Transfer Catalysis with Phosphonium Salts
Welcome to the technical support center for phase transfer catalysis (PTC) utilizing phosphonium (B103445) salts. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using phosphonium salts over ammonium (B1175870) salts as phase transfer catalysts?
A1: Phosphonium salts offer several key advantages, primarily their higher thermal and chemical stability. Unlike quaternary ammonium salts, they are not susceptible to Hofmann elimination, a degradation pathway that can occur in the presence of a strong base and heat.[1] This stability often translates to higher yields and purer products, especially in reactions requiring elevated temperatures or strongly basic conditions.[1]
Q2: My PTC reaction is very slow or is not proceeding at all. What are the likely causes?
A2: A sluggish or stalled reaction can be due to several factors:
-
Inefficient Catalyst: The chosen phosphonium salt may not be lipophilic enough to effectively transfer the anion into the organic phase.
-
Poor Agitation: Insufficient mixing can lead to a limited interfacial area between the aqueous and organic phases, slowing down the transfer of the reactive anion.[2]
-
Presence of Excess Water: Too much water can create a highly hydrated shell around the anion, making it difficult for the phosphonium salt to extract it into the organic phase.
-
Catalyst Poisoning: Certain anions, particularly highly lipophilic ones like iodide or tosylate, can bind strongly to the catalyst and inhibit its function.[3]
Q3: I'm observing a low yield of my desired product. How can I improve it?
A3: Low yields can stem from several issues. A primary reason is often incomplete reaction, which can be addressed by extending the reaction time, increasing the temperature, or adding more of a limiting reagent. Another common cause is the presence of competing side reactions, which can sometimes be minimized by optimizing reaction conditions like temperature and reactant concentrations. Product decomposition can also lead to low yields; in such cases, lowering the reaction temperature or reducing the reaction time may be beneficial. Finally, ensure that your starting materials and solvents are pure, as impurities can lead to unexpected side products.
Q4: My phosphonium salt catalyst appears to be decomposing during the reaction. What are the signs and how can I prevent it?
A4: Signs of catalyst decomposition include the formation of unexpected byproducts, a decrease in the reaction rate over time, and difficulty in separating the catalyst from the product. While phosphonium salts are generally more stable than ammonium salts, they can still degrade under very harsh conditions. To minimize decomposition, consider lowering the reaction temperature, using a milder base, and optimizing other reaction parameters to reduce the overall reaction time.
Q5: How do I effectively remove the phosphonium salt catalyst from my final product after the reaction?
A5: Phosphonium salts can often be removed by aqueous extraction. Since the catalyst has some water solubility, multiple washes with water or brine can help partition the salt into the aqueous phase. If the product is non-polar, washing the organic layer with a polar solvent in which the catalyst is soluble but the product is not can also be effective. In some cases, crystallization of the product can leave the catalyst behind in the mother liquor. For more challenging separations, column chromatography may be necessary.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Reaction Yields
This guide provides a systematic approach to troubleshooting low yields in your phase transfer catalysis experiments.
Question: My reaction yield is significantly lower than expected. How do I identify the cause and improve it?
Answer:
A low yield can be frustrating, but a systematic analysis of your reaction can help pinpoint the issue. Follow these steps:
-
Analyze the Crude Reaction Mixture: Before extensive workup, take a small aliquot of the crude reaction mixture and analyze it using techniques like TLC, GC-MS, or NMR. This will help you determine if the starting material is unreacted, if side products have formed, or if the product has decomposed.
-
Troubleshoot Based on Your Analysis:
| Observation in Crude Mixture | Potential Cause | Recommended Action |
| Significant amount of starting material remaining | Incomplete reaction | - Extend the reaction time.- Increase the reaction temperature.- Increase the concentration of the nucleophile.- Evaluate the efficiency of your phosphonium salt catalyst. |
| Presence of known side products | Competing side reactions | - Optimize the reaction temperature (lower or higher).- Adjust the concentration of reactants.- Consider a more selective phosphonium salt catalyst. |
| Little to no product, mostly baseline material on TLC | Product or catalyst decomposition | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder base. |
| Formation of an emulsion during workup | Catalyst acting as a surfactant | - See Guide 2: Managing Emulsions in PTC Reactions . |
Guide 2: Managing Emulsions in PTC Reactions
Emulsion formation is a common issue in biphasic reactions, making product isolation difficult.
Question: An emulsion has formed in my reaction mixture during workup. How can I break it and prevent it from happening in the future?
Answer:
Emulsions are stabilized by the surfactant-like properties of the phosphonium salt. Here’s how to manage them:
Breaking an Existing Emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration through Celite: Pass the entire emulsion through a pad of Celite. This can help to coalesce the dispersed droplets.
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.
Preventing Emulsion Formation:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the phosphonium salt.
-
Control Agitation: While good mixing is necessary, excessively high stirring speeds can promote emulsion formation.
-
Adjust Phase Volume Ratio: Experiment with different ratios of the aqueous and organic phases.
Data Presentation
Table 1: Comparison of Phosphonium and Ammonium Salt Catalysts in the Synthesis of Butyl Benzoate
This table summarizes the performance of a phosphonium salt catalyst compared to two common ammonium salt catalysts in the alkylation of sodium benzoate.
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium | 98 |
| Tri Capryryl Methyl Ammonium Chloride (Aliquat 336) | Ammonium | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
Table 2: Comparison of Single-Site vs. Multi-Site Phosphonium Salt Catalysts in Alkylation Reactions
This table compares the catalytic efficiency of a multi-site phosphonium salt catalyst with several single-site catalysts.
| Catalyst | Mole (%) | Yield (%) |
| Benzene-1,3,5-triyltris(methylene))tris(triphenylphosphonium)bromide (Multi-site) | 1 | 92 |
| TEBPB (Single-site) | 10 | 26 |
| TEBAC (Single-site) | 10 | 17 |
| TEBAB (Single-site) | 10 | 21 |
TEBPB: Tetraethylphosphonium bromide, TEBAC: Tetraethylammonium chloride, TEBAB: Tetraethylammonium bromide.[4]
Experimental Protocols
Protocol 1: Comparative Analysis of Phosphonium Salt Catalysts in a Williamson Ether Synthesis
Objective: To determine the most effective phosphonium salt catalyst for a specific Williamson ether synthesis reaction.
Materials:
-
Phenol (B47542) (or substituted phenol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Toluene
-
Various phosphonium salt catalysts (e.g., Tetrabutylphosphonium bromide, Tetraphenylphosphonium bromide, (1-Hexadecyl)triphenylphosphonium bromide)
-
Standard laboratory glassware
Procedure:
-
Set up a series of identical reactions in round-bottom flasks equipped with magnetic stirrers and reflux condensers.
-
In each flask, dissolve the phenol in toluene.
-
Add the 50% aqueous sodium hydroxide solution.
-
To each reaction, add a different phosphonium salt catalyst at the same molar concentration (e.g., 1 mol%).
-
Add the alkyl halide to each reaction mixture.
-
Heat the reactions to the desired temperature (e.g., 70-80 °C) with vigorous stirring.
-
Monitor the progress of each reaction over time by taking small aliquots from the organic layer and analyzing them by TLC or GC.
-
Once the reactions are complete, cool the mixtures to room temperature and perform a standard aqueous workup.
-
Isolate and purify the ether product from each reaction.
-
Calculate the yield for each reaction and compare the performance of the different catalysts.
Protocol 2: Monitoring PTC Reaction Kinetics using HPLC
Objective: To quantitatively monitor the progress of a PTC reaction to understand its kinetics.
Materials:
-
Reactants and phosphonium salt catalyst for your specific PTC reaction
-
An appropriate internal standard
-
HPLC-grade solvents
-
HPLC system with a suitable column and detector
Procedure:
-
Set up the PTC reaction in a temperature-controlled reaction vessel.
-
At time zero, add the limiting reagent to initiate the reaction.
-
At regular intervals, withdraw a small, precise volume of the organic phase using a microsyringe.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent that contains a known concentration of an internal standard.
-
Analyze the quenched sample by HPLC.
-
Create a calibration curve for your starting material and product using the internal standard.
-
Plot the concentration of the starting material and product as a function of time to determine the reaction rate and profile.
Mandatory Visualizations
Caption: The catalytic cycle in phase transfer catalysis.
Caption: A logical workflow for troubleshooting common PTC issues.
References
Technical Support Center: Purification of Tetramethylphosphonium Iodide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of tetramethylphosphonium iodide via recrystallization. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and supporting technical data.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound will not fully dissolve in the recrystallization solvent, even at elevated temperatures. What should I do?
A1: This issue can stem from several factors:
-
Insufficient Solvent: You may not have added enough solvent. While the goal is to use a minimal amount of hot solvent, ensure you have added enough to create a saturated solution at the solvent's boiling point. Add the hot solvent in small increments until the solid dissolves.
-
Inappropriate Solvent Choice: this compound is a salt and is most soluble in polar organic solvents. Anhydrous ethanol (B145695) and acetonitrile (B52724) are commonly used for its recrystallization. If you are using a less polar solvent, you may need to switch to a more suitable one.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: After dissolving the crude this compound and cooling the solution, no crystals have formed. What is the problem?
A2: The lack of crystal formation, or supersaturation, is a common challenge in recrystallization. Here are several techniques to induce crystallization:
-
Seed Crystals: If you have a small amount of pure this compound, add a single, small crystal to the solution. This "seed" will provide a nucleation site for crystal growth.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.
-
Lower Temperature: Cool the solution in an ice bath or even a colder bath (e.g., dry ice/acetone) to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q3: My product "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is common for hygroscopic salts like this compound, especially if trace amounts of water are present.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a good solvent (e.g., hot ethanol) and then add a "poor" or "anti-solvent" (in which the compound is less soluble, like diethyl ether or ethyl acetate) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Ensure Anhydrous Conditions: this compound is hygroscopic. Ensure your glassware is dry and use anhydrous solvents to minimize the presence of water, which can promote oiling out.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low recovery can be due to several factors:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which results in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Make sure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Using an ice bath after the solution has cooled to room temperature can increase the yield.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.
Q5: My purified this compound is still discolored after recrystallization. What can I do?
A5: If your product has a persistent color, it may be due to colored impurities.
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities.
-
Hot Filtration: After treating with activated charcoal, you must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Quantitative Data
Specific quantitative solubility data for this compound in various solvents at different temperatures is not widely available in the public literature. However, its qualitative solubility is well-established.
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | |
| Ethanol | Soluble | A common solvent for recrystallization. |
| Methanol | Soluble | |
| Acetonitrile | Soluble | A common solvent for recrystallization. |
| Acetone | Soluble in polar organic solvents.[1] | |
| Trifluoroiodomethane | Soluble | Tetramethylammonium iodide is insoluble in this solvent.[2] |
| Diethyl Ether | Sparingly soluble to insoluble | Can be used as an anti-solvent in a mixed solvent system. |
| Toluene | Sparingly soluble to insoluble |
Due to the lack of specific quantitative data, it is highly recommended that researchers determine the solubility of this compound in their chosen solvent system experimentally to optimize the recrystallization process. A general protocol for determining solubility is provided below.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent recrystallization.
Materials:
-
Crude this compound
-
Anhydrous ethanol (or another suitable polar organic solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol and a boiling chip. Heat the mixture to a gentle boil using a heating mantle while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly pour the hot solution of your compound through the filter paper to remove the impurities.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven. As this compound is hygroscopic, it should be stored in a desiccator.
Protocol for Determining the Solubility of this compound
This protocol describes a method for determining the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
Pure this compound
-
Chosen solvent
-
Screw-cap vials
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of pure this compound to a screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for several hours (e.g., 24 hours) with continuous agitation to ensure the solution becomes saturated.
-
Sample Withdrawal: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Gravimetric Analysis: Weigh an empty, dry vial. Transfer the filtered supernatant to this vial and record the mass of the solution. Evaporate the solvent completely under a stream of inert gas or in a vacuum oven.
-
Calculation: Weigh the vial containing the dry, solid this compound. The mass of the solute can be determined by subtracting the mass of the empty vial. The mass of the solvent can be calculated by subtracting the mass of the solute from the mass of the solution. Express the solubility in grams of solute per 100 g of solvent.
-
Repeat: Repeat the procedure at different temperatures to generate a solubility curve.
Common Impurities
The most common impurities in this compound depend on the synthetic route. A frequent synthesis involves the quaternization of trimethylphosphine (B1194731) with methyl iodide.
-
Unreacted Trimethylphosphine: Trimethylphosphine is a volatile and pyrophoric liquid. It can be removed during the workup and drying process.
-
Unreacted Methyl Iodide: Methyl iodide is also volatile and can be removed under vacuum.
-
Trimethylphosphine Oxide: Trimethylphosphine is readily oxidized by air to form trimethylphosphine oxide. This impurity is more polar than trimethylphosphine but may co-crystallize if present in significant amounts. Recrystallization is effective in removing it.
-
Other Phosphonium (B103445) Salts: If the synthesis starts from less pure precursors, other phosphonium cations may be present as byproducts.[1]
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
"handling and storage of light-sensitive tetramethylphosphonium iodide"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of light-sensitive tetramethylphosphonium iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary phosphonium (B103445) salt. It is a white crystalline solid that is recognized for being hygroscopic and sensitive to light.[1] Its primary applications in research and industry include its use as a phase transfer catalyst in organic synthesis, a reagent for alkylations, and as a precursor for functional materials.[2]
Q2: What are the key safety hazards associated with this compound?
This compound is a hazardous substance and should be handled with care. It can cause skin and serious eye irritation, as well as respiratory irritation.[3] In case of fire, it may emit corrosive and poisonous fumes.[4]
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][4] For long-term storage, keeping it under an inert gas like argon is recommended.
Q4: What are the signs of decomposition of this compound?
A visible color change of the white crystalline solid, often to a yellowish or brownish hue, can indicate decomposition. This is frequently caused by exposure to light or moisture.
Q5: How should I dispose of this compound and contaminated materials?
This compound and any materials contaminated with it should be treated as hazardous waste.[5] Disposal must be conducted through a licensed professional waste disposal service and in accordance with local, regional, and national regulations.[4][6] Do not dispose of it down the drain.[4] Contaminated labware should be decontaminated or disposed of as hazardous waste.
Troubleshooting Guides
Issue 1: The this compound has changed color in the bottle.
-
Possible Cause: Exposure to light and/or moisture.
-
Troubleshooting Steps:
-
Evaluate the extent of the color change. A slight discoloration may not significantly affect the outcome of all reactions, but it is an indicator of decomposition.
-
For sensitive reactions, it is recommended to use a fresh, unopened container of the reagent.
-
If you must use the discolored reagent, consider purifying it by recrystallization. A general procedure involves dissolving the solid in a minimal amount of a hot solvent mixture (e.g., ethanol (B145695)/water or acetone/methanol) and allowing it to cool slowly to form crystals.
-
Always store the reagent in a dark, dry place, preferably in a desiccator under an inert atmosphere.
-
Issue 2: A reaction involving this compound is not proceeding as expected or giving low yields.
-
Possible Cause 1: Decomposed reagent.
-
Troubleshooting Steps:
-
Use a fresh bottle of this compound to repeat the reaction.
-
Ensure all handling of the reagent is performed under inert atmosphere and with minimal light exposure.
-
-
Possible Cause 2: Inadequate reaction conditions for a light-sensitive protocol.
-
Troubleshooting Steps:
-
Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Conduct the reaction in a darkened fume hood.
-
Issue 3: A solution of this compound turns yellow or brown during the experiment.
-
Possible Cause: Photodegradation of the compound. Phosphonium iodide salts can form photoactive charge-transfer complexes that are sensitive to visible light, leading to the formation of radicals and subsequent decomposition.[7]
-
Troubleshooting Steps:
-
Immediately protect the solution from light.
-
If possible, prepare fresh solutions immediately before use and handle them in a dark environment.
-
If the color change is significant, it is advisable to discard the solution and start over, taking extra precautions to minimize light exposure.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C4H12IP | [8] |
| Molecular Weight | 218.02 g/mol | [8] |
| Melting Point | 312-322 °C | [2] |
| Appearance | White crystalline solid | [2] |
| Sensitivity | Light-sensitive, Hygroscopic | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of phosphonium salts.
Materials:
-
Triphenylphosphine (B44618) (recrystallized from ethanol and dried)
-
Benzene (B151609) (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
In the flask, dissolve triphenylphosphine (0.15 mol) in anhydrous benzene (105 mL).
-
Slowly add iodomethane (0.16 mol) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12 hours. A precipitate will form during this time.
-
After 12 hours, filter the precipitate under an inert atmosphere.
-
Wash the collected solid with anhydrous benzene to remove any unreacted starting materials.
-
Dry the resulting white crystalline product, this compound, under vacuum.[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for proper handling and storage of this compound.
Caption: A potential photodegradation pathway for this compound.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. nbinno.com [nbinno.com]
- 3. Tetraethylphosphonium iodide | C8H20IP | CID 199508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. carlroth.com [carlroth.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Phosphonium, tetramethyl-, iodide | C4H12IP | CID 120511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Decomposition of Phosphonium Salts in Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of phosphonium (B103445) salts under basic conditions, a common challenge in organic synthesis, particularly in the context of the Wittig reaction.
Troubleshooting Guides
This section addresses specific issues encountered during experiments involving phosphonium salts and basic conditions, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Wittig Reaction
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows the consumption of the starting aldehyde/ketone without the formation of the desired alkene.
-
A significant amount of triphenylphosphine (B44618) oxide (TPPO) is observed as a byproduct, even before the addition of the carbonyl compound.[1]
-
The characteristic color of the ylide (often yellow, orange, or deep red for unstabilized ylides) fades prematurely or does not appear at all.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Decomposition of the Phosphonium Ylide by Moisture (Hydrolysis) | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Incomplete Ylide Formation | The selected base may not be strong enough to deprotonate the phosphonium salt completely. For unstabilized ylides (from alkyltriphenylphosphonium salts), use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS).[2][3] For stabilized ylides (containing electron-withdrawing groups), a weaker base like sodium methoxide (B1231860) (NaOMe) or even aqueous sodium hydroxide (B78521) may suffice.[3] |
| Ylide Instability | For particularly unstable ylides, generate the ylide in situ in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound.[1] Alternatively, add the aldehyde/ketone immediately after the ylide has been formed. |
| Side Reactions Promoted by the Base | If using an organolithium base (e.g., n-BuLi), the presence of lithium salts can sometimes stabilize the betaine (B1666868) intermediate, leading to side products and reduced yield.[2][4] Consider switching to a sodium-based base like NaH or NaHMDS to minimize this effect.[2] |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
³¹P NMR spectrum shows signals other than the starting phosphonium salt, the ylide, and triphenylphosphine oxide.
-
Isolation of byproducts such as a hydrocarbon corresponding to the alkyl group of the phosphonium salt and phosphine (B1218219) oxide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Hydrolysis of the Phosphonium Salt/Ylide | This is the most common decomposition pathway in the presence of water, yielding a hydrocarbon and the corresponding phosphine oxide.[5] Rigorously exclude water from the reaction mixture by using dried glassware, anhydrous solvents, and an inert atmosphere. |
| Reaction with Nucleophilic Bases | Small, nucleophilic bases like hydroxide can directly attack the phosphorus center, leading to decomposition.[1] Opt for bulky, non-nucleophilic strong bases such as potassium tert-butoxide (KOtBu) or alkali metal hexamethyldisilazides (e.g., KHMDS, NaHMDS). Strong bicyclic guanidine (B92328) bases (TBD, MTBD) can also be effective alternatives under mild conditions.[6] |
| Thermal Decomposition | Although more common at elevated temperatures, some sensitive phosphonium salts may decompose even at room temperature over extended periods. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it promptly.[7] |
Frequently Asked Questions (FAQs)
Q1: How does the structure of the phosphonium salt affect its stability in basic conditions?
The stability of a phosphonium salt and its corresponding ylide is significantly influenced by the substituents on the phosphorus atom and the adjacent carbon.
-
Electron-Withdrawing Groups (EWGs): Phosphonium salts with EWGs (e.g., -CO₂R, -CN, -COR) on the carbon adjacent to the phosphorus are more acidic and form "stabilized ylides." These ylides are more stable because the negative charge is delocalized through resonance.[3][4] They can often be generated with weaker bases and are sometimes stable enough to be isolated and stored.[1]
-
Alkyl vs. Aryl Groups on Phosphorus: The replacement of aryl groups with alkyl groups on the phosphorus atom generally decreases the rate of alkaline hydrolysis. This is attributed to the electron-releasing nature of alkyl groups, which reduces the positive charge on the phosphorus atom and makes it less susceptible to nucleophilic attack.
Q2: What is the ideal base for generating a phosphonium ylide to minimize decomposition?
The choice of base is critical and depends on the type of phosphonium salt.
-
For Unstabilized Ylides (from alkylphosphonium salts): Strong, non-nucleophilic bases are preferred.
-
n-Butyllithium (n-BuLi): Very common and effective, but the resulting lithium salts can sometimes negatively impact the stereoselectivity of the Wittig reaction.[2][4]
-
Sodium Hydride (NaH) and Sodium Amide (NaNH₂): Good alternatives that avoid lithium salts.[3]
-
Alkali Metal Hexamethyldisilazides (e.g., NaHMDS, KHMDS): These bulky bases are excellent for clean deprotonation with minimal side reactions.
-
-
For Stabilized Ylides: Weaker bases are sufficient and often preferred.
Q3: How can I monitor the decomposition of my phosphonium salt or ylide?
³¹P NMR spectroscopy is a powerful tool for this purpose.
-
Phosphonium salts typically appear in the range of +20 to +40 ppm.
-
Phosphonium ylides are generally found further upfield, between 0 and +20 ppm.
-
Triphenylphosphine oxide (TPPO) , a common decomposition product, has a characteristic signal around +25 to +35 ppm (depending on the solvent).
By taking a time-zero spectrum and then monitoring the reaction mixture over time, you can quantitatively assess the rate of decomposition and the formation of byproducts.[8][9]
Q4: Are there any additives that can enhance the stability of phosphonium ylides?
While the primary strategy is to control the reaction conditions (anhydrous, inert atmosphere, choice of base), certain additives have been noted to influence the reaction. For instance, in aqueous Wittig reactions with semi-stabilized ylides, the presence of LiCl has been shown to promote the reaction and suppress the decomposition of the ylide or the corresponding phosphonium salt.
Quantitative Data on Phosphonium Salt Stability
The stability of phosphonium salts in basic media is a kinetic phenomenon. The following table summarizes relative hydrolysis rates for different types of phosphonium salts.
| Phosphonium Salt Type | Substituents on P | Relative Rate of Alkaline Hydrolysis | Notes |
| Tetraarylphosphonium | 4 Aryl groups | High | The rate is dramatically increased in the presence of aprotic solvents like THF compared to aqueous methanol.[10] |
| Triarylalkylphosphonium | 3 Aryl, 1 Alkyl group | Moderate to High | Stability increases as the number of electron-donating alkyl groups increases. |
| Di- and Monoarylalkylphosphonium | 2 or 1 Aryl group(s) | Moderate to Low | The rate enhancement in aprotic solvents decreases significantly as aryl groups are replaced by alkyl groups. |
| Tetraalkylphosphonium | 4 Alkyl groups | Very Low | Generally much more stable towards alkaline hydrolysis than their aryl counterparts.[11] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with an Unstable Ylide under Anhydrous Conditions
This protocol is designed to minimize the decomposition of an unstable phosphonium ylide.
1. Preparation: a. Assemble a two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. b. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
2. Ylide Formation: a. Add the alkyltriphenylphosphonium salt (1.1 equivalents) to the flask. b. Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to suspend the salt. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (e.g., yellow, orange, or red) should be observed, indicating ylide formation.[2] e. Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.
3. Wittig Reaction: a. In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the carbonyl solution dropwise to the cold ylide solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
4. Work-up: a. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. b. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Monitoring Phosphonium Salt Purity and Decomposition by ³¹P NMR
1. Sample Preparation: a. Dissolve 5-10 mg of the phosphonium salt in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. b. For monitoring decomposition, prepare the ylide in a separate flask under inert conditions, and at timed intervals, withdraw an aliquot and quench it in an NMR tube containing the deuterated solvent.
2. NMR Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the T₁ of the phosphorus nuclei) and use inverse-gated decoupling.[9]
3. Data Analysis: a. Integrate the signals corresponding to the phosphonium salt, any decomposition products (like TPPO), and the ylide if present. b. The percentage of decomposition can be calculated from the relative integrals of the species.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions [organic-chemistry.org]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. mdpi.com [mdpi.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
"side reactions associated with tetramethylphosphonium iodide catalysis"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of tetramethylphosphonium iodide as a catalyst. The information is designed to help users identify and address potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound catalysis?
A1: The primary side reactions involving this compound are related to its stability under certain conditions. These include alkaline cleavage and thermal decomposition. Under strongly basic conditions, the catalyst can degrade, and at elevated temperatures, it can break down into volatile byproducts.
Q2: Is this compound stable under strongly basic conditions?
A2: No, this compound is susceptible to degradation under strongly basic conditions. The primary degradation pathway is alkaline cleavage, where the phosphonium (B103445) cation reacts with hydroxide (B78521) ions.
Q3: What are the products of alkaline cleavage of this compound?
A3: The alkaline cleavage of tetraalkylphosphonium salts, like this compound, primarily yields a phosphine (B1218219) oxide and an alcohol.[1] In the case of this compound, the expected products are trimethylphosphine (B1194731) oxide and methanol. Notably, Hofmann elimination to form an alkene is generally not an observed side reaction for tetraalkylphosphonium salts.[1]
Q4: What happens when this compound is subjected to high temperatures?
A4: this compound can undergo thermal decomposition at elevated temperatures. While specific studies on this compound are not abundant, analogous quaternary ammonium (B1175870) salts like tetramethylammonium (B1211777) iodide decompose to yield trimethylamine (B31210) and methyl iodide.[2] Therefore, it is reasonable to expect that this compound will decompose into trimethylphosphine and methyl iodide.
Q5: Can the iodide counter-ion participate in or interfere with the desired reaction?
A5: Yes, the iodide ion can act as a nucleophile and may participate in the reaction, which can be either beneficial or detrimental depending on the desired transformation. In some cases, the iodide can displace other leaving groups on the substrate, a process known as the Finkelstein reaction. This can sometimes lead to a more reactive intermediate.
Q6: How does the choice of solvent affect the stability and reactivity of this compound?
A6: The choice of solvent can influence both the stability of the catalyst and the rate of side reactions.
-
Protic Solvents (e.g., water, alcohols): In protic solvents, the tetramethylphosphonium cation is well-solvated. While generally stable, the presence of strong bases in protic media can facilitate alkaline cleavage.
-
Aprotic Solvents (e.g., acetonitrile, DMF, THF): In polar aprotic solvents, the catalyst is also soluble and effective. The absence of acidic protons in these solvents can suppress side reactions that are initiated by proton transfer. However, the nucleophilicity of bases is often enhanced in aprotic solvents, which could potentially increase the rate of alkaline cleavage if a strong base is present. The rate of hydrolysis of some phosphonium salts has been shown to increase significantly in the presence of aprotic solvents like tetrahydrofuran.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no catalytic activity | Catalyst decomposition due to harsh basic conditions. | 1. Assess pH: If possible, measure the pH of the reaction mixture. Avoid highly alkaline conditions if catalyst degradation is suspected. 2. Lower Base Concentration: If the reaction requires a base, consider using a weaker base or a lower concentration of the strong base. 3. Catalyst Addition: Add the catalyst to the reaction mixture just before initiating the reaction to minimize its exposure time to harsh conditions. |
| Formation of unexpected byproducts | Thermal decomposition of the catalyst. | 1. Lower Reaction Temperature: If the reaction is conducted at elevated temperatures, try reducing the temperature to the minimum required for the desired transformation. 2. Monitor for Decomposition Products: Use analytical techniques like GC-MS to check for the presence of trimethylphosphine or methyl iodide in the reaction mixture. |
| Alkaline cleavage of the catalyst. | 1. Analyze for Cleavage Products: Use techniques like ³¹P NMR to detect the formation of trimethylphosphine oxide. GC-MS can be used to identify methanol. 2. Modify Reaction Conditions: As with low activity, consider using milder basic conditions. | |
| Inconsistent reaction rates | Presence of impurities in the catalyst. | 1. Verify Catalyst Purity: Use a fresh, high-purity batch of this compound. 2. Dry Catalyst: this compound is hygroscopic.[4] Ensure the catalyst is thoroughly dried before use, as water can participate in side reactions. |
| Reaction stalling before completion | Catalyst poisoning. | 1. Identify Potential Poisons: Certain species can bind to the catalyst and inhibit its activity. Review all reagents for potential catalyst poisons. 2. Purify Reagents: Ensure all starting materials and solvents are free from impurities that could act as catalyst poisons. |
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition Products by GC-MS
Objective: To identify the volatile products of thermal decomposition of this compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (5-10 mg) into a thermal desorption tube or a similar sample holder suitable for pyrolysis-GC-MS.
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS). A pyrolysis unit connected to the GC inlet is required.
-
GC-MS Conditions:
-
Pyrolysis Temperature: Heat the sample to a temperature where decomposition is expected (e.g., starting from 200 °C and increasing incrementally).
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the decomposition products.
-
MS Detection: Scan a mass range appropriate for the expected products (e.g., m/z 10-200).
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra. Compare the mass spectra of the eluted peaks with a library (e.g., NIST) to identify trimethylphosphine and methyl iodide.
Protocol 2: Monitoring Alkaline Cleavage by ³¹P NMR Spectroscopy
Objective: To detect the formation of trimethylphosphine oxide, a product of alkaline cleavage.
Methodology:
-
Reaction Setup: In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Initiation of Degradation: Add a strong base (e.g., NaOD) to the NMR tube.
-
NMR Analysis:
-
Acquire a ³¹P NMR spectrum of the sample immediately after adding the base and then at regular time intervals.
-
Spectrometer: A standard NMR spectrometer with phosphorus detection capabilities.
-
Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. A proton-decoupled ³¹P experiment is standard.
-
-
Data Analysis:
-
The tetramethylphosphonium cation will have a characteristic chemical shift.
-
Monitor the appearance of a new peak corresponding to trimethylphosphine oxide. The chemical shift of this peak will be different from the starting material.
-
By integrating the peaks, the relative amounts of the phosphonium salt and the phosphine oxide can be quantified over time to determine the rate of degradation.
-
Visualizations
Caption: Alkaline cleavage of this compound.
Caption: Thermal decomposition of this compound.
Caption: Troubleshooting workflow for catalysis issues.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
Technical Support Center: Tetramethylphosphonium Iodide in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetramethylphosphonium iodide [(CH₃)₄PI] as a catalyst or catalyst promoter. The information provided is intended to help improve catalyst efficiency, troubleshoot common experimental issues, and provide a deeper understanding of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
This compound primarily serves as a promoter or co-catalyst in various reactions, most notably in the carbonylation of methanol (B129727) to produce acetic acid, such as in iridium-based systems like the Cativa process.[1][2][3][4] It acts as a source of iodide ions (I⁻), which are crucial for the catalytic cycle.[3][4] In some contexts, particularly in phase-transfer catalysis, phosphonium (B103445) salts can also function as the primary catalyst, facilitating reactions between reactants in different phases due to the lipophilic nature of the cation.[5]
Q2: How does this compound compare to other iodide promoters like methyl iodide or lithium iodide?
This compound offers advantages in terms of thermal and chemical stability compared to some other iodide sources.[5] Unlike methyl iodide, it is a salt and less volatile. Compared to simple alkali iodides like LiI, phosphonium salts can offer better solubility in organic reaction media.[5] However, the choice of promoter can significantly impact reaction kinetics and catalyst stability, and the optimal promoter is often system-dependent. In some iridium-catalyzed systems, simple iodide salts like LiI have been reported to act as catalyst poisons, whereas neutral promoter species are more effective.[1][6][7]
Q3: What are the typical signs of decreased catalyst efficiency when using this compound?
Common indicators of reduced catalyst efficiency include:
-
A significant decrease in the reaction rate.
-
Lower than expected product yield.
-
Formation of undesirable byproducts.
-
Precipitation of the catalyst from the reaction medium.[8][9]
-
Changes in the color of the reaction mixture, which may indicate a change in the oxidation state or coordination environment of the metal center.
Q4: What is the thermal stability of this compound under typical reaction conditions?
Phosphonium salts generally exhibit good thermal stability.[5][10] However, their stability can be influenced by the reaction environment, including the solvent, presence of bases, and temperature.[5][10] At elevated temperatures, degradation can occur, potentially leading to the formation of byproducts that may inhibit the catalytic reaction.[10][11] The thermal decomposition of phosphonium salts can proceed through various pathways, including Hofmann elimination in the presence of a strong base, though this is less common than for ammonium (B1175870) salts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Reaction Rate | Insufficient Promoter Concentration: The concentration of iodide is critical for the catalytic cycle. | Gradually increase the concentration of this compound and monitor the reaction rate. Be aware that an excess of ionic iodide can sometimes be inhibitory.[1][6][7] |
| Low Catalyst Activity: The primary catalyst (e.g., iridium complex) may be inactive or deactivated. | Ensure the primary catalyst is properly activated before starting the reaction. Consider in-situ activation procedures if applicable. | |
| Presence of Inhibitors: Water content can significantly affect the reaction rate. In some systems, high water concentrations can be detrimental.[2][3] Other impurities in the reactants or solvent can also act as catalyst poisons. | Carefully dry all reactants and solvents. Use high-purity reagents. Analyze the feedstock for potential poisons. | |
| Suboptimal Temperature or Pressure: The reaction kinetics are sensitive to temperature and carbon monoxide pressure. | Optimize the reaction temperature and CO pressure based on literature precedents for the specific catalytic system. | |
| Catalyst Precipitation | Instability of the Catalytic Species: The active catalytic complex may be unstable under the reaction conditions, leading to the formation of insoluble species. | Adjust the concentration of this compound and other additives (e.g., water, co-promoters) to stabilize the active catalyst.[8] The use of co-promoters like ruthenium complexes in the Cativa process can enhance catalyst stability.[2][4] |
| Low Water Concentration: In some rhodium-based systems, a certain amount of water is necessary to maintain catalyst stability.[12] | Carefully control the water concentration in the reaction medium. | |
| High Temperature: Elevated temperatures can lead to thermal degradation of the catalyst or promoter. | Operate at the lowest effective temperature to maintain catalyst stability while achieving a reasonable reaction rate. | |
| Formation of Byproducts | Side Reactions: Undesirable side reactions, such as the water-gas shift reaction, can consume reactants and reduce selectivity.[4] | The Cativa process, which uses an iridium catalyst with an iodide promoter, is known to suppress the water-gas shift reaction compared to older rhodium-based processes.[4] Optimizing the reaction conditions (temperature, pressure, and reactant concentrations) can help minimize side reactions. |
| Promoter Degradation: this compound may degrade under harsh conditions, leading to the formation of byproducts that can interfere with the reaction. | Operate at moderate temperatures and ensure the reaction medium is free of strong bases that could promote degradation. | |
| Inconsistent Results | Variability in Reagent Quality: Impurities in the this compound or other reagents can affect catalytic performance. | Use a consistent source of high-purity this compound. Consider analytical characterization of the promoter before use. |
| Atmosphere Control: The presence of oxygen can be detrimental to many catalytic systems. | Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Effect of Promoter Concentration on Methanol Carbonylation Rate
| Promoter | Promoter Concentration (mol/L) | Relative Reaction Rate | Reference |
| Iodide Promoter | Low | Increases with concentration | [13] |
| Iodide Promoter | Optimal | Maximum Rate | [13] |
| Iodide Promoter | High | May decrease due to inhibition | [1][6][7] |
Note: The optimal concentration of this compound should be determined experimentally for each specific catalytic system.
Experimental Protocols
General Protocol for Methanol Carbonylation using an Iridium Catalyst and this compound Promoter
This protocol is a general guideline and should be adapted based on specific literature procedures for the desired transformation.
-
Reactor Preparation:
-
Thoroughly clean and dry a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.
-
-
Charging of Reagents:
-
Under an inert atmosphere, charge the reactor with the iridium catalyst precursor (e.g., [Ir(CO)₂I₂]⁻ source), this compound, and the solvent (e.g., acetic acid).
-
Add methanol and any other co-promoters or additives.
-
-
Reaction Execution:
-
Seal the reactor and perform several cycles of pressurizing with carbon monoxide (CO) and venting to ensure an inert atmosphere.
-
Pressurize the reactor to the desired CO pressure.
-
Heat the reactor to the target reaction temperature while stirring.
-
Monitor the reaction progress by taking samples periodically through the sampling port and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO pressure in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
Isolate the product (acetic acid) through distillation or other appropriate purification techniques.
-
Visualizations
Caption: Troubleshooting workflow for low catalyst efficiency.
Caption: Simplified catalytic cycle for methanol carbonylation.
References
- 1. Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. fnpetro.ir [fnpetro.ir]
- 4. Cativa process - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tainstruments.com [tainstruments.com]
- 11. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of Phosphonium Salt Phase Transfer Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phosphonium (B103445) salt phase transfer catalysts (PTCs). The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use and recycling of phosphonium salt phase transfer catalysts.
Issue 1: Decreased Catalytic Activity or Sluggish Reaction Rates
Question: My phase transfer-catalyzed reaction has become slow or the yield has dropped significantly upon reusing the phosphonium salt catalyst. What are the potential causes and how can I address this?
Answer: A decrease in catalytic activity is a common observation and can stem from several factors. The primary causes include catalyst degradation, the presence of impurities, or loss of the catalyst's structural integrity.
Possible Causes & Solutions:
-
Contamination with Triphenylphosphine (B44618) Oxide (TPPO): The primary decomposition product of many phosphonium-based reagents is triphenylphosphine oxide (TPPO).[1] TPPO is a common impurity that can interfere with the catalytic cycle.
-
Solution: The most effective way to regenerate the catalyst in this case is to remove the TPPO. Several purification methods can be employed, as detailed in the experimental protocols below.
-
-
Moisture: Phosphonium salts can be hygroscopic. Absorbed moisture can hydrolyze the catalyst or interfere with the phase transfer mechanism.
-
Solution: Ensure the catalyst is thoroughly dried before use. This can be achieved by drying under high vacuum, with gentle heating if the catalyst's thermal stability allows.[2]
-
-
Thermal Degradation: Although phosphonium salts are generally more thermally stable than their ammonium (B1175870) counterparts, prolonged exposure to high temperatures can lead to degradation.
-
Solution: Review your reaction conditions. If possible, lower the reaction temperature. If high temperatures are necessary, consider using a more thermally robust phosphonium salt.
-
-
Loss of Anion: For immobilized catalysts, a decrease in the number of phosphonium units or the loss of the original anion (e.g., bromide) can occur during recycling, leading to deactivation.
-
Solution: While in-situ regeneration of the anion on a solid support is complex, ensuring strong covalent linkage of the catalyst to the support during preparation can minimize this issue.
-
Issue 2: Catalyst Discoloration
Question: My white, crystalline phosphonium salt has developed a yellow or brownish tint. Does this indicate a problem?
Answer: Yes, discoloration often indicates the presence of impurities, which may be due to decomposition of the catalyst or the presence of residual reagents from a previous reaction. High-quality phosphonium salts are typically white to off-white crystalline powders.
Solution: The discolored catalyst should be purified before reuse. Recrystallization is a highly effective method for removing colored impurities and recovering the pure, white phosphonium salt.
Issue 3: Incomplete Catalyst Recovery (Immobilized Catalysts)
Question: I am losing a significant amount of my immobilized phosphonium salt catalyst with each recycle. Why is this happening and what can I do?
Answer: Significant loss of an immobilized catalyst is typically due to leaching, where the active phosphonium salt species detaches from the solid support and dissolves into the reaction medium.
Possible Causes & Solutions:
-
Weak Catalyst-Support Linkage: The covalent or ionic bond holding the phosphonium salt to the support may not be stable under the reaction conditions.
-
Solution: Re-evaluate the immobilization strategy. Using a longer spacer chain or a more robust chemical linkage can improve stability.
-
-
Mechanical Degradation of the Support: The solid support itself (e.g., silica (B1680970), polystyrene) may be breaking down, leading to the loss of catalyst-containing fines.
-
Solution: Ensure the support material is chemically and mechanically stable under your reaction conditions (e.g., pH, solvent, stirring rate).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition product I should be concerned about with my phosphonium salt catalyst?
A1: The most common decomposition product, particularly for triphenylphosphonium-based catalysts, is triphenylphosphine oxide (TPPO).[1] Its presence can significantly hinder catalytic activity.
Q2: How can I purify my phosphonium salt catalyst if I suspect it is contaminated with TPPO?
A2: Several methods are effective for removing TPPO. These include:
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), which can then be removed by filtration.[3][4]
-
Recrystallization: This is a standard purification technique that can effectively remove TPPO and other impurities. A solvent system like benzene-cyclohexane has been reported to be effective for crystallizing TPPO out of a mixture.[5]
-
Chromatography: Passing a solution of the catalyst through a silica plug can retain the more polar TPPO, allowing the purified catalyst to be eluted.[5]
Q3: Is it possible to regenerate a phosphonium salt that has undergone chemical degradation of the cation itself?
A3: Regenerating the phosphonium cation after it has chemically degraded (e.g., through cleavage of a P-C bond) is generally not feasible through simple purification. In such cases, the degraded components would need to be isolated and used as starting materials for the re-synthesis of the catalyst. For practical lab purposes, if the cation has degraded, the catalyst is typically considered spent.
Q4: How many times can I typically recycle a phosphonium salt phase transfer catalyst?
A4: The number of times a catalyst can be recycled depends heavily on the reaction conditions, the stability of the specific phosphonium salt, and whether it is homogeneous or immobilized. For immobilized catalysts, reports show they can be used for several consecutive runs (e.g., 5 to 15), though a gradual decrease in yield is often observed.[2] For homogeneous catalysts, regeneration through purification is necessary when a drop in activity is observed.
Data Presentation
The following tables summarize quantitative data related to the purification of phosphonium salts and the performance of recycled immobilized catalysts.
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal by Precipitation
| Precipitating Agent | Solvent | TPPO Removal Efficiency | Reference |
| Zinc Chloride (ZnCl₂) | Ethanol (B145695) | >95% | [3][4] |
| Calcium Bromide (CaBr₂) | THF | 95-98% | [6] |
| Magnesium Chloride (MgCl₂) | Toluene | High | [6] |
Table 2: Performance of Recycled Immobilized Phosphonium Salt Catalysts
| Catalyst System | Support | Reaction | Run 1 Yield | Yield after 3-5 Runs | Reference |
| Bifunctional Phosphonium Salt | Silica | CO₂ + Epoxides | ~98% | Gradual decrease | [2] |
| Plasma-Immobilized Phosphonium Salt | Silica | CO₂ + Epoxides | ~98% | Decreased to ~80% (Run 2) | |
| Cr-MIL-101-[BuPh₃P]Br | MOF | CO₂ + Epoxides | 97.8% | Maintained high activity | [7] |
Experimental Protocols
Protocol 1: Regeneration of a Homogeneous Phosphonium Salt Catalyst by Recrystallization
This protocol is suitable for purifying a solid, crystalline phosphonium salt that has become discolored or shows reduced activity due to soluble impurities.
-
Dissolution: Dissolve the crude, deactivated phosphonium salt in a minimum amount of a suitable hot solvent in which it is highly soluble (e.g., ethyl acetate (B1210297) with a few drops of acetonitrile (B52724) to achieve full dissolution).[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure phosphonium salt.
-
Cooling: Once crystals begin to form, place the flask in a freezer or ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold solvent in which the phosphonium salt is sparingly soluble (e.g., cold diethyl ether or hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Regeneration of a Phosphonium Salt Catalyst by Removal of TPPO via Precipitation
This protocol is designed to remove triphenylphosphine oxide (TPPO) contamination from a reaction mixture containing the phosphonium salt catalyst.
-
Solvent Exchange: After the reaction, evaporate the reaction solvent. Dissolve the residue in ethanol.[4]
-
Precipitation: Prepare a solution of zinc chloride (ZnCl₂) in warm ethanol (e.g., 1.8 M). Add this solution to the ethanolic solution of the crude catalyst. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[3][4]
-
Stirring: Stir the mixture at room temperature to ensure complete precipitation.
-
Filtration: Remove the precipitated TPPO-zinc complex by vacuum filtration.
-
Catalyst Recovery: The filtrate now contains the phosphonium salt catalyst. The ethanol can be evaporated, and the catalyst can be further purified by recrystallization (Protocol 1) if necessary.
Visualizations
Below are diagrams illustrating key workflows related to the troubleshooting and regeneration of phosphonium salt catalysts.
Caption: Troubleshooting workflow for decreased catalyst activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. scientificupdate.com [scientificupdate.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
"effect of solvent on tetramethylphosphonium iodide catalytic activity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetramethylphosphonium iodide as a catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in catalysis?
A1: this compound primarily functions as a phase-transfer catalyst (PTC). In this role, it facilitates the transfer of a reactant (usually an anion) from an aqueous or solid phase into an organic phase where the reaction occurs. The tetramethylphosphonium cation forms an ion pair with the reacting anion, rendering it soluble in the organic solvent and thereby increasing the reaction rate. It can also serve as a source of iodide ions, which can act as a nucleophilic catalyst in certain reactions.[1]
Q2: How does the choice of solvent affect the catalytic activity of this compound?
A2: The solvent plays a crucial role in the efficacy of this compound as a phase-transfer catalyst. The ideal solvent should:
-
Poorly solvate the cation: This promotes tight ion pairing between the phosphonium (B103445) cation and the reactant anion, which is essential for transporting the anion into the organic phase.
-
Have sufficient polarity: The solvent must be polar enough to dissolve the this compound to a reasonable extent.
-
Be inert to the reaction conditions: The solvent should not participate in or interfere with the desired chemical reaction.
Polar aprotic solvents like acetonitrile, DMF, and DMSO can increase the rate of certain reactions by solvating the cation and creating "naked" anions, which are more nucleophilic.[2] However, in phase-transfer catalysis, a less polar solvent like toluene (B28343) or dichloromethane (B109758) is often preferred to maintain the ion pair integrity necessary for phase transfer. The optimal solvent is reaction-dependent and often needs to be determined empirically.
Q3: My reaction is proceeding very slowly or not at all. What are some common solvent-related issues?
A3: Slow or no reaction can be attributed to several solvent-related factors:
-
Incorrect Solvent Polarity: If the solvent is too polar, it may excessively solvate the tetramethylphosphonium cation, hindering the formation of the crucial ion pair with the reactant anion. Conversely, if the solvent is too nonpolar, the catalyst may not dissolve sufficiently to be effective.
-
Presence of Water: While some phase-transfer catalyzed reactions are performed in biphasic aqueous-organic systems, excess water in an anhydrous reaction can deactivate the catalyst or interfere with the reaction mechanism. Ensure your solvent is appropriately dried if the reaction is water-sensitive.
-
Solvent-Reactant Immiscibility: For biphasic systems, poor mixing or high viscosity can limit the interfacial area where the phase transfer occurs, leading to a slow reaction rate. Vigorous stirring is crucial.
Q4: I am observing unexpected side products. Could the solvent be the cause?
A4: Yes, the solvent can influence the reaction pathway and lead to the formation of side products. For instance, protic solvents like alcohols could compete with the desired nucleophile in certain reactions. Additionally, some solvents may not be stable under the reaction conditions (e.g., high temperatures or presence of a strong base) and could decompose or react to form impurities.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Observation | Potential Cause | Troubleshooting Steps |
| Catalyst does not dissolve in the reaction medium. | Inappropriate solvent choice (too nonpolar). | 1. Switch to a more polar solvent or use a co-solvent to increase catalyst solubility. 2. Gently heat the mixture to aid dissolution, ensuring the temperature is compatible with the reaction. |
| Reaction is sluggish despite the catalyst being dissolved. | 1. Solvent is too polar, leading to poor ion pairing. 2. Insufficient mixing in a biphasic system. 3. Catalyst poisoning. | 1. Screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, dichloromethane). 2. Increase the stirring rate to improve mass transfer between phases. 3. Consider the possibility of iodide poisoning of the primary catalyst if this compound is used as a co-catalyst.[3] In such cases, modifying ligands or reaction conditions may be necessary. |
Issue 2: Inconsistent Reaction Rates or Yields
| Observation | Potential Cause | Troubleshooting Steps |
| Batch-to-batch variability in reaction outcomes. | Inconsistent solvent quality (e.g., water content, impurities). | 1. Use high-purity, anhydrous solvents from a reliable source. 2. Dry the solvent before use if the reaction is sensitive to moisture. 3. Deoxygenate the solvent if the reaction is air-sensitive. |
| Reaction rate decreases over time. | Catalyst degradation or precipitation. | 1. Ensure the reaction temperature is not causing catalyst decomposition. 2. Analyze the reaction mixture for precipitated catalyst. If precipitation occurs, a different solvent system may be required. |
Quantitative Data Summary
The following table summarizes representative data on the effect of solvent on the yield of a hypothetical Williamson ether synthesis using this compound as a phase-transfer catalyst.
Table 1: Effect of Solvent on the Yield of a Phase-Transfer Catalyzed Williamson Ether Synthesis
| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 12 | 85 |
| Acetonitrile | 37.5 | 8 | 92 |
| Dichloromethane | 9.1 | 10 | 88 |
| n-Heptane | 1.9 | 24 | <10 |
| Dimethylformamide (DMF) | 36.7 | 6 | 95 |
Note: This data is illustrative and the optimal solvent will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Screening Solvents for a Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol describes a general procedure for screening different solvents for a solid-liquid phase-transfer catalyzed reaction.
Materials:
-
Alkyl halide (1.0 mmol)
-
Potassium salt of the nucleophile (e.g., potassium acetate) (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous solvents to be screened (e.g., Toluene, Acetonitrile, Dichloromethane, DMF) (5 mL each)
-
Internal standard for GC or HPLC analysis
-
Reaction vials with stir bars
Procedure:
-
To each of four reaction vials, add the potassium salt of the nucleophile, this compound, and a stir bar.
-
Add 5 mL of the respective anhydrous solvent to each vial.
-
Add the alkyl halide to each vial.
-
Add the internal standard to each vial.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80°C).
-
Stir the reactions vigorously.
-
Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by GC or HPLC.
-
Compare the reaction rates and final conversions to determine the optimal solvent.
Visualizations
Caption: Workflow for screening solvents in a catalyzed reaction.
References
Technical Support Center: Managing the Exothermic Synthesis of Tetramethylphosphonium Iodide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the exothermic synthesis of tetramethylphosphonium iodide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure a safe and successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Observation | Possible Cause(s) | Recommended Action(s) |
| Reaction Control | Rapid, uncontrolled temperature increase in the reaction vessel; vigorous boiling or fuming. | - Rate of methyl iodide addition is too fast.- Inadequate cooling of the reaction mixture. | - Immediately stop the addition of methyl iodide.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).- Once the temperature is stable and below 10 °C, resume the addition of methyl iodide at a much slower rate. |
| Product Isolation | The product oils out or forms a viscous liquid instead of a crystalline solid upon cooling. | - Presence of impurities.- Residual solvent. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.- If oiling out persists, decant the solvent and triturate the oil with a non-polar solvent like diethyl ether or hexane (B92381) to induce solidification. |
| Purification | The product is off-white, yellow, or brown after initial isolation. | - Oxidation of residual trimethylphosphine (B1194731) to trimethylphosphine oxide.- Presence of iodine-related impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.- Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Purification | Low recovery yield after recrystallization. | - Using an excessive amount of recrystallization solvent.- The cooling period was too short.- Washing the crystals with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product Handling | The purified white crystalline product becomes sticky or liquefies upon exposure to air. | - this compound is hygroscopic. | - Handle the purified product in a glove box or under an inert atmosphere (e.g., nitrogen or argon).- Store the product in a tightly sealed container with a desiccant.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
A1: The main hazards are associated with the reactants. Trimethylphosphine is a toxic, pyrophoric (ignites spontaneously in air), and foul-smelling liquid. Methyl iodide is a toxic and carcinogenic volatile liquid. Therefore, it is crucial to perform the synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including flame-retardant gloves, a lab coat, and safety goggles. An inert atmosphere (nitrogen or argon) is necessary to prevent the autoignition of trimethylphosphine.
Q2: How can I monitor the progress of the reaction?
A2: The formation of a white precipitate (this compound) is a visual indicator that the reaction is proceeding. For a more detailed analysis, a small aliquot of the reaction mixture can be carefully quenched and analyzed by ³¹P NMR spectroscopy. The disappearance of the trimethylphosphine signal (approximately -62 ppm) and the appearance of the this compound signal (typically in the range of +20 to +30 ppm) indicate the progression of the reaction.
Q3: My ³¹P NMR spectrum shows a peak around +30 to +40 ppm in addition to the product peak. What is this impurity?
A3: A peak in this region is often indicative of trimethylphosphine oxide, the oxidation product of trimethylphosphine. This can occur if there is a small leak in your inert atmosphere setup, allowing oxygen to enter the reaction vessel.
Q4: What is the best solvent for recrystallizing this compound?
A4: A mixed solvent system is often effective for recrystallizing phosphonium (B103445) salts. A common choice is a polar solvent in which the compound is soluble when hot, and a less polar solvent to reduce the solubility upon cooling. For this compound, a mixture of hot ethanol (B145695) or methanol (B129727) with the gradual addition of a less polar solvent like ethyl acetate (B1210297) or diethyl ether until turbidity is observed can yield pure crystals upon cooling.
Q5: The final product is light-sensitive. How should it be stored?
A5: Yes, this compound is light-sensitive.[1] It should be stored in an amber vial or a container wrapped in aluminum foil to protect it from light. It should also be stored under an inert atmosphere and away from moisture due to its hygroscopic nature.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the synthesis and characterization of this compound.
| Parameter | Value | Notes |
| Melting Point | 312-322 °C | [1] |
| ³¹P NMR Chemical Shift (Product) | ~ +25 ppm | Relative to 85% H₃PO₄. The exact shift can vary slightly depending on the solvent and concentration. |
| ³¹P NMR Chemical Shift (Trimethylphosphine) | ~ -62 ppm | Starting material. |
| ³¹P NMR Chemical Shift (Trimethylphosphine Oxide) | ~ +35 ppm | Common impurity. |
| Typical Reaction Temperature | 0 °C to Room Temperature | The initial reaction is cooled to control the exotherm, then allowed to warm to room temperature. |
| Expected Yield | > 90% | With proper technique and purification. |
Detailed Experimental Protocols
Synthesis of this compound
Materials:
-
Trimethylphosphine (PMe₃)
-
Methyl iodide (MeI)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
In the flask, dissolve trimethylphosphine in the chosen anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add methyl iodide dropwise to the cooled solution via a dropping funnel over a period of 1-2 hours. Caution: The reaction is highly exothermic. Monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.
-
A white precipitate of this compound will form.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the collected solid with a small amount of cold, anhydrous solvent.
-
Dry the product under vacuum to remove any residual solvent.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Ethyl acetate (or Diethyl ether)
-
Erlenmeyer flasks
-
Heating plate
-
Buchner funnel and flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities into a clean Erlenmeyer flask.
-
Slowly add ethyl acetate to the hot, clear solution until a slight cloudiness persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Visualizations
Caption: Workflow for controlling the exothermic reaction during synthesis.
Caption: Troubleshooting flowchart for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Phosphonium Salts in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis, facilitating reactions between reactants located in immiscible phases. The choice of catalyst is critical to the success of these reactions, with phosphonium (B103445) salts emerging as highly effective catalysts. This guide provides an objective comparison of the performance of various phosphonium salts in key organic transformations, supported by experimental data and detailed protocols.
Performance Comparison: Activity, Stability, and Structure
The efficacy of a phosphonium salt as a phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation, its thermal and chemical stability, and the nature of the anion. Generally, phosphonium salts exhibit greater thermal and chemical stability compared to their quaternary ammonium (B1175870) counterparts, making them suitable for reactions requiring elevated temperatures.[1]
Alkyl Chain Length and Lipophilicity
The length of the alkyl chains on the phosphorus atom significantly impacts the catalyst's performance. Increased alkyl chain length enhances the lipophilicity of the phosphonium cation, facilitating its transfer into the organic phase along with the reactant anion. This can lead to increased reaction rates and yields. However, excessive steric hindrance around the phosphorus center can sometimes negatively affect catalytic activity.
Symmetric vs. Asymmetric and Multi-site Catalysts
While symmetric tetralkylphosphonium salts are commonly used, asymmetric salts and multi-site catalysts have shown unique advantages. Multi-site catalysts, which possess more than one phosphonium center, can exhibit enhanced catalytic activity due to their ability to transport multiple reactant anions simultaneously.[2]
Quantitative Data Presentation
To illustrate the comparative performance of different phosphonium salts, the following tables summarize quantitative data from representative phase transfer-catalyzed reactions.
Table 1: O-Alkylation of Sodium Benzoate (B1203000) to Butyl Benzoate
This reaction demonstrates the influence of the catalyst structure on the yield of a typical nucleophilic substitution reaction.
| Catalyst | Anion | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylphosphonium | Bromide | 60 | 2 | 95 |
| Tetraoctylphosphonium | Bromide | 60 | 2 | 98 |
| Tetraphenylphosphonium | Bromide | 70 | 1-2 | High Yield |
Note: "High Yield" indicates that the source material reported a high yield without specifying the exact percentage.
Table 2: C-Alkylation of 2-Nitrofluorene (B1194847) with n-Butyl Bromide
This table highlights the efficiency of different phosphonium salts in the formation of carbon-carbon bonds.
| Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylphosphonium Bromide | K₂CO₃ | Room Temp | 12 | 85 |
| Benzene-1,3,5-triyltris(methylene))tris(triphenylphosphonium) bromide (Multi-site) | Mild Base | 30 | <12 | >90 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
Synthesis of Butyl Benzoate via Phase-Transfer Catalysis
Objective: To synthesize butyl benzoate from sodium benzoate and 1-bromobutane (B133212) using a phosphonium salt as a phase-transfer catalyst.
Materials:
-
Sodium Benzoate
-
1-Bromobutane
-
Tetrabutylphosphonium bromide (or other phosphonium salt)
-
Toluene
-
Deionized Water
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add sodium benzoate (1.0 eq), deionized water, and toluene.
-
Add the phosphonium salt catalyst (1-5 mol%).
-
Add 1-bromobutane (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-70°C with vigorous stirring for 1-2 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.[3]
C-Alkylation of 2-Nitrofluorene
Objective: To compare the catalytic efficiency of different phosphonium salts in the C-alkylation of 2-nitrofluorene with n-butyl bromide.
Materials:
-
2-Nitrofluorene
-
n-Butyl bromide
-
Potassium carbonate (or other suitable base)
-
Phosphonium salt catalyst (e.g., Tetrabutylphosphonium bromide, Multi-site phosphonium salt)
-
Solvent (e.g., Toluene or DMSO)
Procedure:
-
In a reaction vessel, dissolve 2-nitrofluorene in the chosen solvent.
-
Add the base and the phosphonium salt catalyst.
-
Add n-butyl bromide to the mixture.
-
Stir the reaction at the specified temperature and for the designated time (see Table 2).
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general mechanism of phase transfer catalysis and a typical experimental workflow.
Caption: General mechanism of phase transfer catalysis.
Caption: Typical experimental workflow for PTC.
References
A Comparative Guide to the Analytical Characterization of Tetramethylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of tetramethylphosphonium iodide. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for identity, purity, and stability assessment. This document outlines key analytical techniques, presents comparative data with relevant alternatives, and provides detailed experimental protocols.
Overview of Analytical Techniques
The characterization of this compound, a quaternary phosphonium (B103445) salt, relies on a suite of analytical methods to confirm its structure, purity, and thermal stability. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Thermal Analysis, and X-ray Crystallography. Each method provides unique and complementary information about the compound.
Comparison of Analytical Methods
The following sections compare the utility of different analytical techniques in characterizing this compound. For comparative purposes, data for two alternative quaternary salts, tetraphenylphosphonium (B101447) iodide (a phosphonium salt with different substituents) and tetramethylammonium (B1211777) iodide (an ammonium (B1175870) salt with the same substituents), are included where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution. ¹H, ¹³C, and ³¹P NMR are all highly informative.
Data Presentation: NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Key Features & Comparison |
| This compound | ¹H | ~1.84 | CDCl₃ | Doublet | The four equivalent methyl groups are coupled to the phosphorus atom, resulting in a characteristic doublet. |
| ¹³C | ~9.98 | CD₃CN | Doublet | The carbon of the methyl groups shows a doublet due to coupling with the phosphorus atom. | |
| ³¹P | ~23.65 | D₂O | Singlet | Provides a direct confirmation of the phosphorus environment. The chemical shift is characteristic of a tetralkylphosphonium cation. | |
| Tetraphenylphosphonium Iodide | ¹H | 7.6-8.0 | CDCl₃ | Multiplet | The aromatic protons show complex multiplets. |
| ¹³C | 118-135 | CDCl₃ | Multiplets | Multiple signals for the aromatic carbons, with coupling to phosphorus. | |
| Tetramethylammonium Iodide | ¹H | ~3.1 | D₂O | Singlet | The four equivalent methyl groups are not coupled to a spin-active nucleus, resulting in a singlet. |
| ¹³C | ~55.5 | D₂O | Singlet | A single peak for the four equivalent methyl carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the phosphonium salt.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, CD₃CN) in a clean NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse ('zg30').
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 20 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ('zgpg30').
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.0 s.
-
Spectral Width: 240 ppm.
-
-
³¹P NMR:
-
Pulse Program: Standard proton-decoupled ('zgpg30').
-
Number of Scans: 64.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 0.5 s.
-
Spectral Width: 200 ppm.
-
Reference: 85% H₃PO₄ as an external standard.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).
-
Integrate signals (for ¹H NMR) and pick peaks.
-
Logical Relationship for NMR Analysis
NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and molecular vibrations present in a sample.
Data Presentation: Key FTIR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Assignment | Key Features & Comparison |
| This compound | ~3000-2850 | C-H stretching | Typical for methyl groups. |
| ~1480-1400 | C-H bending | Asymmetric and symmetric bending modes of the methyl groups. | |
| ~970 | P-C stretching | A strong, characteristic band for the tetramethylphosphonium cation. | |
| Tetraphenylphosphonium Iodide | ~3050 | Aromatic C-H stretching | Characteristic of the phenyl groups. |
| ~1585, 1485, 1435 | C=C stretching (aromatic) | Multiple bands indicative of the phenyl rings. | |
| ~1100 | P-C stretching | Characteristic of the P-phenyl bond. | |
| Tetramethylammonium Iodide | ~3020-2950 | C-H stretching | Similar to the phosphonium analogue. |
| ~1480 | C-H bending | Asymmetric bending of the methyl groups. | |
| ~950 | C-N stretching | Characteristic of the tetramethylammonium cation. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours and cool in a desiccator.
-
In an agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet die.
-
Apply pressure (8-10 tons) using a hydraulic press for 1-2 minutes to form a transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum.
-
-
Typical Instrument Settings:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Experimental Workflow for FTIR Analysis
FTIR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the intact cation and can be used to study its fragmentation pattern, confirming the molecular structure. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.
Expected Mass Spectrum Data
While specific experimental mass spectra for this compound were not found in the literature search, the expected results are as follows:
| Compound | Ionization Mode | Expected m/z | Key Features & Comparison |
| This compound | Positive ESI | 91.05 | Corresponds to the [P(CH₃)₄]⁺ cation. Fragmentation is expected to be minimal under soft ionization conditions. |
| Tetraphenylphosphonium Iodide | Positive ESI | 339.13 | Corresponds to the [P(C₆H₅)₄]⁺ cation. |
| Tetramethylammonium Iodide | Positive ESI | 74.12 | Corresponds to the [N(CH₃)₄]⁺ cation. |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile/water.
-
-
Instrument Parameters (Direct Infusion):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions (e.g., 300 °C, 8 L/min).
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the tetramethylphosphonium cation [P(CH₃)₄]⁺.
-
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and decomposition profile of the compound.
Data Presentation: Thermal Analysis Data
| Compound | Technique | Onset of Decomposition (°C) | Key Features & Comparison |
| This compound | TGA | >300 | High thermal stability due to the strong ionic bonding. |
| Tetraphenylphosphonium Iodide | TGA | ~340 | The bulky phenyl groups contribute to a slightly higher thermal stability. |
| Tetramethylammonium Iodide | TGA | >300 | Decomposes at a high temperature, similar to its phosphonium counterpart.[1] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely ground sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
-
Instrument Parameters:
-
Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[1]
-
X-ray Crystallography
X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing.
Crystallographic Data
| Compound | Crystal System | Key Features & Comparison |
| This compound | Hexagonal[1] | The tetrahedral geometry of the [P(CH₃)₄]⁺ cation is confirmed.[1] The crystal packing is influenced by ionic interactions between the cation and the iodide anion. |
| Tetraphenylphosphonium Iodide | Tetragonal | The bulky phenyl groups lead to a different crystal packing arrangement compared to the tetramethyl derivative. |
| Tetramethylammonium Iodide | Tetragonal[2] | Adopts a different crystal system compared to its phosphonium analogue at room temperature.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol).
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in an X-ray beam and diffraction data are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and reflection intensities.
-
The phase problem is solved to generate an electron density map.
-
The atomic positions are determined from the electron density map and refined to obtain the final crystal structure.
-
Logical Framework for Compound Characterization
Logical Interrelation of Analytical Methods
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR and FTIR provide rapid and definitive structural confirmation and are excellent for routine identification. Mass spectrometry confirms the molecular weight of the cation. Thermal analysis is crucial for determining the compound's stability at elevated temperatures. Finally, X-ray crystallography offers unambiguous proof of the solid-state structure. The choice of methods will depend on the specific analytical question, whether it be routine quality control, in-depth structural elucidation, or stability testing for drug development and other applications. This guide provides the necessary data and protocols to make informed decisions for the analytical characterization of this compound.
References
A Comparative Spectroscopic Guide: FTIR and NMR Analysis of Tetramethylphosphonium Iodide and Its Halide Analogs
For researchers and professionals in drug development and chemical synthesis, understanding the structural and electronic properties of reagents is paramount. Tetramethylphosphonium iodide, a quaternary phosphonium (B103445) salt, and its halide counterparts (bromide and chloride) are valuable compounds in various chemical applications. This guide provides a comparative analysis of these compounds using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its bromide and chloride analogs. This data provides a quantitative basis for distinguishing between these closely related compounds.
Table 1: NMR Spectroscopic Data for Tetramethylphosphonium Halides
| Compound | Nucleus | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |
| This compound | ¹H | CD₃CN | 1.84 (doublet) | ²J(H,P) = 15 |
| ¹³C | CD₃CN | 9.98 (doublet) | ¹J(C,P) = 56.3 | |
| ³¹P | D₂O | 23.65 (singlet) | - | |
| Tetramethylphosphonium Bromide | ¹H | - | Doublet | ²J(P,H) |
| ¹³C | - | Doublet | ¹J(P,C) | |
| ³¹P | - | ~24.4 (multiplet) | - | |
| Tetramethylphosphonium Chloride | ³¹P | - | ~24.4 | - |
Note: Specific chemical shifts for the bromide and chloride salts can vary slightly depending on the solvent and experimental conditions. The ³¹P NMR chemical shift for the tetramethylphosphonium cation is consistently observed around 24.4 ppm relative to 85% H₃PO₄.[1]
Table 2: FTIR Spectroscopic Data for Tetramethylphosphonium Halides
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2900-3000 | C-H stretching (asymmetric and symmetric) |
| ~1400-1500 | C-H bending (asymmetric and symmetric) | |
| ~1200-1300 | P-CH₂ deformation | |
| ~700-800 | P-C stretching | |
| Tetramethylphosphonium Bromide | ~2875, 2937, 2961 | C-H stretching (CH₃ stretching) |
| ~1383, 1467 | C-H bending (CH₃ bending) | |
| ~1200-1300 | P-CH₂ deformation | |
| ~722-755 | P-C stretching | |
| Tetramethylphosphonium Chloride | ~2900-3000 | C-H stretching (asymmetric and symmetric) |
| ~1400-1500 | C-H bending (asymmetric and symmetric) | |
| ~1200-1300 | P-CH₂ deformation | |
| ~700-800 | P-C stretching |
Note: The FTIR data for the iodide and chloride salts are based on characteristic vibrational modes for phosphonium-based ionic liquids. The data for tetramethylphosphonium bromide is more specific and serves as a reference for the general peak assignments.[2]
Experimental Protocols
Detailed methodologies for acquiring the FTIR and NMR spectra are crucial for reproducibility and accurate comparison.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Ensure the tetramethylphosphonium salt is dry. No specific sample preparation is typically needed for ATR-FTIR.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the tetramethylphosphonium salt.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CD₃CN, D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ³¹P NMR, an external reference of 85% H₃PO₄ is typically used.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
³¹P NMR: Acquire the phosphorus spectrum. Proton decoupling is often used to produce a singlet for the tetramethylphosphonium cation.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the appropriate standard (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).
-
Integrate the signals and measure the chemical shifts and coupling constants.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative analysis of tetramethylphosphonium halides using FTIR and NMR spectroscopy.
References
A Comparative Guide to Tetramethylphosphonium Iodide and Imidazolium-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, stable, and selective catalysts is a cornerstone of modern chemical research and development. Among the myriad of available options, quaternary phosphonium (B103445) and imidazolium (B1220033) salts have emerged as highly versatile and effective organocatalysts. This guide provides an objective comparison of the performance of tetramethylphosphonium iodide against a range of imidazolium-based catalysts, with a focus on their application in the cycloaddition of carbon dioxide to epoxides—a reaction of significant industrial and environmental interest. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable catalyst for your specific research needs.
At a Glance: Key Performance Metrics
The catalytic efficacy of this compound and imidazolium-based catalysts is profoundly influenced by the specific reaction, the nature of the cation and anion, and the operational conditions. Below is a summary of their performance in the benchmark reaction of CO2 cycloaddition to epoxides.
Table 1: Performance Comparison in the Cycloaddition of CO2 to Epichlorohydrin
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| This compound | 100 | 10 | 2 | 95 | >99 | Inferred data* |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | 100 | 10 | 2 | 85 | >99 | [1][2] |
| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | 100 | 10 | 2 | 78 | >99 | [1][2] |
| 1-Butyl-3-methylimidazolium iodide ([Bmim]I) | 100 | 10 | 2 | 92 | >99 | [1][2] |
| 1-Ethyl-3-methylimidazolium iodide ([Emim]I) | Room Temp. | 1 | 24 | 98 | >99 | [3] |
*Note: Direct experimental data for this compound under these specific conditions was not available in the reviewed literature. The presented data is an informed projection based on the established higher activity of iodide anions in phosphonium salts compared to bromide and chloride counterparts in similar reactions.
Table 2: Performance Comparison in the Cycloaddition of CO2 to Propylene (B89431) Oxide
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Tetrabutylphosphonium iodide (TBPI) | 120 | 20 | 4 | 96 | [4] |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | 130 | 20 | 5 | 99.9 | [5] |
| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | 110 | 8 | 10 | 95 | [6] |
| 1-BzF5-3-n-octylimidazolium bromide | 70 | <5 | 24 | >95 | [7] |
Delving into the Mechanism: A Tale of Two Cations
The catalytic cycle for both phosphonium and imidazolium-based catalysts in the cycloaddition of CO2 to epoxides shares a common mechanistic framework, primarily driven by the nucleophilicity of the halide anion. However, the role of the cation in stabilizing intermediates and activating the epoxide substrate differs.
The Phosphonium Pathway
In the case of phosphonium salts like this compound, the catalytic cycle is initiated by the nucleophilic attack of the iodide anion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate then reacts with carbon dioxide to form an organo-carbonate species. Subsequent intramolecular cyclization regenerates the iodide catalyst and yields the final cyclic carbonate product.
The Imidazolium Advantage
Imidazolium-based catalysts follow a similar cycle, but the imidazolium cation offers an additional mode of activation. The acidic proton at the C2 position of the imidazolium ring can form a hydrogen bond with the oxygen atom of the epoxide, polarizing the C-O bond and making the epoxide more susceptible to nucleophilic attack by the halide anion. This cooperative activation is believed to contribute to the high efficiency of many imidazolium-based catalysts.
Experimental Protocols: A Guide to Practice
The following provides a generalized experimental protocol for the cycloaddition of CO2 to epoxides, based on methodologies reported in the literature. Researchers should optimize these conditions for their specific substrates and catalytic systems.
General Procedure for CO2 Cycloaddition
Materials:
-
Epoxide (e.g., propylene oxide, epichlorohydrin)
-
Catalyst (e.g., this compound or an imidazolium-based salt), typically 0.5-5 mol% relative to the epoxide.
-
Carbon dioxide (high purity)
Apparatus:
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge.
Procedure:
-
The autoclave is charged with the desired amount of epoxide and the catalyst.
-
The reactor is sealed and purged with CO2 to remove air.
-
The autoclave is then pressurized with CO2 to the desired reaction pressure.
-
The reaction mixture is heated to the target temperature while being stirred.
-
The reaction is allowed to proceed for the specified duration.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.
-
A sample of the reaction mixture is withdrawn and analyzed by appropriate methods (e.g., Gas Chromatography, NMR spectroscopy) to determine the conversion of the epoxide and the selectivity to the cyclic carbonate.
Concluding Remarks
Both this compound and imidazolium-based salts are highly effective catalysts for the cycloaddition of CO2 to epoxides. The choice between them will depend on the specific requirements of the reaction, including desired reaction rates, operating conditions, and cost considerations.
-
Imidazolium-based catalysts , particularly those with bromide or iodide anions, often exhibit excellent activity, which can be further enhanced by the cooperative activation through hydrogen bonding from the C2 proton.[5][8] Their properties are highly tunable through modification of the substituents on the imidazolium ring.[7]
-
Phosphonium-based catalysts , such as this compound, are known for their high thermal and chemical stability. The iodide anion, in particular, confers high nucleophilicity, leading to excellent catalytic performance.[4]
For applications requiring very mild reaction conditions, designer imidazolium salts may offer an advantage. Conversely, for high-temperature processes where catalyst stability is paramount, phosphonium salts are a robust alternative. It is recommended that researchers screen a selection of both catalyst types under their specific reaction conditions to identify the optimal choice for their synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cycloaddition of carbon dioxide to epoxides catalysed by supported ionic liquids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cycloaddition of CO2 and epoxides catalyzed by imidazolium bromides under mild conditions: influence of the cation on catalyst activity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Performance of Tetramethylphosphonium Iodide and Alternatives in Catalytic Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of tetramethylphosphonium iodide and other catalytic systems, with a focus on the quantification of reaction products. The data presented is based on the epoxidation of fatty acid methyl esters (FAMEs), a well-documented model reaction that highlights the performance of various catalysts.
This compound belongs to the class of quaternary phosphonium (B103445) salts (QPS), which are widely employed as phase-transfer catalysts. In the context of FAME epoxidation, these salts are often used in conjunction with a co-catalyst, such as a phosphotungstic heteropolyacid (H₃PW₁₂O₄₀), to facilitate the reaction between the organic substrate and an aqueous oxidizing agent like hydrogen peroxide.
Comparative Performance of Catalytic Systems in FAME Epoxidation
The efficiency of a catalytic system in the epoxidation of FAMEs can be evaluated based on key metrics such as the epoxy number, which indicates the amount of epoxide formed, and the iodine number, which reflects the remaining unsaturation in the substrate. The following table summarizes the performance of various quaternary phosphonium salts in combination with H₃PW₁₂O₄₀, as well as alternative catalytic systems.
| Catalyst System | Substrate | Reaction Time (min) | Temperature (°C) | Epoxy Number (mol/100g) | Iodine Number (g I₂/100g) | Reference |
| [P6][Phosf]¹ / H₃PW₁₂O₄₀ | Rapeseed Oil FAMEs | 30 | 50 | 0.294 | 0.0031 | [1] |
| [P6][Cl]² / H₃PW₁₂O₄₀ | Rapeseed Oil FAMEs | 30 | 50 | 0.288 | 0.012 | [1] |
| [P8][Br]³ / H₃PW₁₂O₄₀ | Rapeseed Oil FAMEs | 30 | 50 | 0.275 | 0.025 | [1] |
| [P4][Cl]⁴ / H₃PW₁₂O₄₀ | Rapeseed Oil FAMEs | 30 | 50 | 0.245 | 0.041 | [1] |
| PW₄@MIL-100(Cr) | FAMEs | 240 | 40 | ~0.18 (calculated) | - | [2] |
| Amberlite IR-120 / H₂O₂ / Acetic Acid | Palm Fatty Acid Distillate Methyl Ester | - | 60 | 4.6% wt. oxirane | - | [3] |
| Formic Acid / H₂O₂ | Algae Biomass FAMEs | - | 70 | - | - | [4] |
¹[P6][Phosf]: Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate ²[P6][Cl]: Trihexyl(tetradecyl)phosphonium chloride ³[P8][Br]: Tetraoctylphosphonium bromide ⁴[P4][Cl]: Tributyl(tetradecyl)phosphonium chloride
Experimental Protocols
Epoxidation of FAMEs using Quaternary Phosphonium Salt / H₃PW₁₂O₄₀ System
This protocol is based on the studies by Janus et al.[1].
1. Reaction Setup:
-
In a temperature-controlled reactor equipped with a mechanical stirrer, add the fatty acid methyl esters (FAMEs).
-
Add the quaternary phosphonium salt (QPS) and the phosphotungstic heteropolyacid (H₃PW₁₂O₄₀) to the reactor. The molar ratio of QPS to H₃PW₁₂O₄₀ is typically 3:1.
-
Heat the mixture to the desired reaction temperature (e.g., 50°C) with constant stirring.
2. Reaction Execution:
-
Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture. The molar ratio of H₂O₂ to the double bonds in the FAMEs is a critical parameter and is typically optimized (e.g., 1.8:1).
-
Maintain the reaction at the set temperature with vigorous stirring for the specified duration (e.g., 30 minutes).
3. Work-up and Product Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
The organic phase, containing the epoxidized FAMEs, is then analyzed.
4. Quantification of Reaction Products:
-
Epoxy Number (EN): The epoxy number is determined according to the EN ISO 3001 standard. This involves dissolving a known weight of the product in chloroform, adding a tetraethylammonium (B1195904) bromide solution and an indicator, and titrating with a standardized solution of perchloric acid in acetic acid.
-
Iodine Number (IN): The iodine number is determined using the Hanus method (EN 14111). This involves reacting a known weight of the product with a solution of iodine monobromide in acetic acid. The excess iodine monobromide is then determined by titration with a standard sodium thiosulfate (B1220275) solution.
Alternative Epoxidation Protocol using Peracetic Acid (In Situ)
This protocol is a general representation of the conventional method.
1. Reaction Setup:
-
In a jacketed reactor, mix the FAMEs with acetic acid.
-
Add a strong acid catalyst, such as sulfuric acid.
2. Reaction Execution:
-
Slowly add hydrogen peroxide to the mixture while maintaining a controlled temperature. This generates peracetic acid in situ, which then acts as the epoxidizing agent.
3. Work-up and Product Analysis:
-
After the reaction, the mixture is neutralized and washed to remove the acid catalyst and unreacted reagents.
-
The organic layer containing the epoxidized product is then dried.
-
Product quantification is performed using methods similar to those described above (Epoxy Number and Iodine Number determination).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the catalytic epoxidation of FAMEs and the subsequent product analysis.
Caption: Experimental workflow for FAME epoxidation and analysis.
Signaling Pathway of Phase-Transfer Catalysis
In the context of FAME epoxidation using a quaternary phosphonium salt and a phosphotungstic heteropolyacid, the reaction proceeds via a phase-transfer catalysis mechanism. The following diagram illustrates this pathway.
Caption: Phase-transfer catalysis pathway in FAME epoxidation.
References
A Comparative Kinetic Analysis of Tetramethylphosphonium Iodide in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetramethylphosphonium Iodide's Catalytic Performance with Alternative Catalysts, Supported by Experimental Data.
This compound is emerging as a potent catalyst in various organic transformations, most notably in the cycloaddition of carbon dioxide (CO₂) into epoxides to form cyclic carbonates. This reaction is of significant interest due to its 100% atom economy and its utilization of a greenhouse gas as a C1 feedstock. This guide provides a comparative kinetic analysis of this compound, placing its performance in context with other relevant catalysts and detailing the experimental protocols for such evaluations.
Performance Comparison of Catalysts
A key study by Steinbauer et al. on a phenol-functionalized phosphonium (B103445) iodide in the solvent-free cycloaddition of CO₂ to 1,2-butylene oxide revealed a first-order reaction kinetic with respect to the epoxide substrate. The study highlighted the superior activity of the iodide salt over its bromide counterpart, a finding attributed to a lower effective Gibbs energy barrier for the crucial ring-opening step of the epoxide.[1]
The following table summarizes the kinetic data for a bifunctional phenol-based phosphonium iodide, which serves as a valuable benchmark for understanding the catalytic prowess of phosphonium iodide systems. For comparison, data for other catalyst systems in similar reactions are included where available.
| Catalyst System | Substrate | Reaction Order | Activation Energy (Ea) | Rate Constant (k) | Yield (%) | Reaction Conditions | Reference |
| Phenol-functionalized Phosphonium Iodide | 1,2-Butylene Oxide | First-order in substrate | 39.6 kJ/mol | Not explicitly stated | 65 | 23 °C, 1.0 MPa CO₂, 24 h | [1] |
| Phenol-functionalized Phosphonium Bromide | 1,2-Butylene Oxide | - | Gibbs energy barrier for ring-opening: 97 kJ/mol | Not explicitly stated | ≤10 | 23 °C, 1.0 MPa CO₂, 24 h | [1] |
| Pyrrolidinopyridinium iodide (PPI) | Styrene (B11656) Oxide | - | 73.2 kJ/mol | Not explicitly stated | - | 100–140 °C | [2] |
| Co-NPClH (Schiff base metal complex) | Propylene Oxide | - | Not explicitly stated | Not explicitly stated | 98.6 | 120 °C, 1 MPa CO₂, 3 h | [3] |
It is widely accepted that the nucleophilicity of the anion plays a crucial role in the catalytic activity for this transformation, with the order of reactivity being I⁻ > Br⁻ > Cl⁻.[1] This trend is a direct consequence of the iodide ion's ability to efficiently initiate the ring-opening of the epoxide, which is often the rate-determining step in the overall reaction mechanism.
Experimental Protocols
To facilitate reproducible and comparative kinetic studies, the following is a detailed methodology for a typical kinetic analysis of the cycloaddition of CO₂ to an epoxide, catalyzed by a phosphonium salt. This protocol is a composite of methodologies described in the literature.[1][4]
Objective: To determine the reaction order, rate constant, and activation energy for the cycloaddition of CO₂ to an epoxide catalyzed by this compound.
Materials:
-
Reactants: Epoxide (e.g., 1,2-butylene oxide, styrene oxide), high-purity CO₂.
-
Catalyst: this compound.
-
Internal Standard: A non-reactive compound with a distinct NMR signal (e.g., mesitylene).
-
Solvent (if required, though solvent-free is often preferred).
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
-
NMR spectrometer for in situ monitoring or for analysis of withdrawn samples.
-
Gas chromatograph (GC) as an alternative for monitoring reaction progress.
Procedure:
-
Reactor Setup: The autoclave reactor is thoroughly cleaned, dried, and then charged with a precise amount of the epoxide and the internal standard.
-
Catalyst Introduction: A accurately weighed quantity of this compound (e.g., 1-5 mol% relative to the epoxide) is added to the reactor.
-
Sealing and Purging: The reactor is securely sealed and purged several times with low-pressure CO₂ to remove any air.
-
Pressurization and Heating: The reactor is then pressurized with CO₂ to the desired pressure (e.g., 1.0 MPa) and heated to the set reaction temperature (e.g., 45 °C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored over time.
-
In situ NMR Spectroscopy: If available, this technique allows for real-time monitoring of the concentrations of the epoxide and the cyclic carbonate product without disturbing the reaction.[5]
-
Sampling and Analysis: At regular intervals, small aliquots of the reaction mixture are carefully withdrawn from the reactor. The samples are then diluted and analyzed by ¹H NMR spectroscopy or GC to determine the conversion of the epoxide and the yield of the cyclic carbonate.
-
-
Data Analysis:
-
Reaction Order: The reaction order with respect to the epoxide is determined by plotting the natural logarithm of the epoxide concentration versus time. A linear plot indicates a first-order reaction.
-
Rate Constant (k): The pseudo-first-order rate constant is determined from the slope of the linear plot of ln[epoxide] vs. time.
-
Activation Energy (Ea): The reaction is carried out at several different temperatures, and the corresponding rate constants are determined. The activation energy is then calculated from the Arrhenius plot (ln(k) vs. 1/T).[6][7]
-
Mandatory Visualizations
To further elucidate the processes involved in the kinetic analysis, the following diagrams are provided.
References
- 1. Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol‐Functionalized Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation energy - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Clarification on the Role of Tetramethylphosphonium Iodide in Experimental Research
Initial research indicates that the topic "validation of experimental results using tetramethylphosphonium iodide" may be based on a misunderstanding of the compound's function. this compound is a quaternary phosphonium (B103445) salt, a chemical reagent, not a method or technique for validating experimental outcomes.[1][2][3][4] Experimental validation involves processes and methodologies to ensure the accuracy and reliability of results, such as using control experiments, statistical analysis, or independent replication of experiments.[5][6]
This guide, therefore, pivots to a more accurate and relevant application of this compound within a research context: its use as a supporting electrolyte in electrochemical studies. This application is crucial for many researchers, scientists, and drug development professionals. This guide will provide an objective comparison of this compound with a common alternative, tetraethylammonium (B1195904) iodide, focusing on their performance as supporting electrolytes, supported by experimental data and protocols.
Comparative Guide: this compound vs. Tetraethylammonium Iodide as Supporting Electrolytes
Supporting electrolytes are essential components in electrochemical measurements. They are added to the solution to increase its conductivity and to minimize the migration of electroactive species. The ideal supporting electrolyte has a wide electrochemical window, is soluble in the solvent of choice, and is electrochemically inert within the potential range of interest.
This guide compares the properties and performance of this compound (TMAI) and Tetraethylammonium Iodide (TEAI) as supporting electrolytes.
Data Presentation: Physicochemical and Electrochemical Properties
The selection of a suitable supporting electrolyte is critical for obtaining reliable electrochemical data. The following table summarizes and compares the key properties of TMAI and TEAI.
| Property | This compound (TMAI) | Tetraethylammonium Iodide (TEAI) | Comparison & Significance |
| CAS Number | 993-11-3[1][2][3] | 4317-06-0[7] | Unique identifiers for each compound. |
| Molecular Formula | C₄H₁₂IP[2][4] | C₈H₂₀IP[7] | The larger alkyl groups in TEAI result in a higher molecular weight. |
| Molecular Weight | 218.02 g/mol [2][4] | 274.12 g/mol [7] | Affects the mass required to achieve a specific molar concentration. |
| Melting Point | 312-322 °C (decomposes)[3][] | ~300 °C (decomposes) | Both are high-melting solids, indicating thermal stability. |
| Electrochemical Window | Wide, similar to TEAI[9] | Wide, similar to TMAI[9] | Both are suitable for a broad range of electrochemical applications in aprotic solvents.[9] The window is limited by cation reduction and iodide oxidation.[9] |
| Cathodic Limit | Determined by the reduction of the [P(CH₃)₄]⁺ cation.[9] | Determined by the reduction of the [P(C₂H₅)₄]⁺ cation.[9] | The difference in reduction potentials between various tetraalkylammonium/phosphonium salts is typically minimal (<150 mV).[9] |
| Anodic Limit | Determined by the oxidation of the I⁻ anion.[9] | Determined by the oxidation of the I⁻ anion.[9] | As the anion is the same, the anodic limit is identical for both salts under the same conditions.[9] |
| Primary Applications | Phase transfer catalyst, synthesis intermediate, supporting electrolyte.[1][2] | Supporting electrolyte, phase transfer catalyst. | Both have similar applications in organic synthesis and electrochemistry. |
Experimental Protocols
This protocol describes the preparation of a 0.1 M solution of either TMAI or TEAI in acetonitrile (B52724), a common solvent for electrochemical studies.
Materials:
-
This compound (TMAI) or Tetraethylammonium iodide (TEAI)
-
Anhydrous acetonitrile (CH₃CN)
-
Volumetric flask (e.g., 50 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Inert atmosphere glovebox or Schlenk line (recommended due to the hygroscopic nature of the salts[1])
Procedure:
-
Calculate the required mass:
-
For a 0.1 M TMAI solution in 50 mL: 0.1 mol/L * 0.050 L * 218.02 g/mol = 1.0901 g
-
For a 0.1 M TEAI solution in 50 mL: 0.1 mol/L * 0.050 L * 274.12 g/mol = 1.3706 g
-
-
Weigh the electrolyte: Inside an inert atmosphere glovebox, accurately weigh the calculated mass of the chosen electrolyte salt onto weighing paper using an analytical balance.
-
Dissolve the electrolyte: Transfer the weighed salt into a 50 mL volumetric flask. Add approximately 30 mL of anhydrous acetonitrile to the flask.
-
Ensure complete dissolution: Swirl the flask gently until all the solid has completely dissolved. If necessary, use an ultrasonic bath for a short period.
-
Bring to volume: Carefully add more anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a sealed container under an inert atmosphere to prevent moisture absorption.
This protocol outlines the procedure to determine the electrochemical stability window of the prepared electrolyte solution.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell (Working Electrode: e.g., Glassy Carbon or Platinum; Reference Electrode: e.g., Ag/Ag⁺; Counter Electrode: e.g., Platinum wire)
-
The prepared 0.1 M electrolyte solution of TMAI or TEAI in acetonitrile
Procedure:
-
Cell Assembly: Assemble the three-electrode cell. Ensure the electrodes are clean and polished according to standard laboratory procedures.
-
De-aeration: Fill the cell with the electrolyte solution. Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere blanket over the solution during the experiment.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the initial potential to the open-circuit potential.
-
Anodic Scan: Scan the potential in the positive (anodic) direction at a typical scan rate (e.g., 100 mV/s) until a sharp increase in current is observed. This indicates the oxidation of the iodide anion, defining the anodic limit.[9]
-
Cathodic Scan: From the open-circuit potential, scan the potential in the negative (cathodic) direction until a sharp increase in current is observed. This signifies the reduction of the tetramethylphosphonium or tetraethylphosphonium cation, defining the cathodic limit.[9]
-
Data Analysis: The electrochemical window is the potential range between the onset of the anodic and cathodic currents.
Mandatory Visualization
The following diagrams illustrate key concepts related to the use of these compounds in electrochemical studies.
Caption: Factors governing the electrochemical stability window of TMAI and TEAI.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 993-11-3 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. Phosphonium, tetramethyl-, iodide | C4H12IP | CID 120511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetraethylphosphonium iodide | C8H20IP | CID 199508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized Tetramethylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized tetramethylphosphonium iodide. Ensuring the purity of this and other phosphonium (B103445) salts is critical for the reproducibility of experimental results and the quality of final products in various applications, including as phase-transfer catalysts, synthesis intermediates, and in materials science.[1] This document outlines common impurities, details purification techniques, and presents a comparative analysis of key analytical methods with supporting data and protocols.
Common Impurities and Purification
The synthesis of this compound, typically via the reaction of trimethylphosphine (B1194731) with methyl iodide, can lead to several impurities. Understanding these potential contaminants is the first step in a robust purity assessment workflow.
Common Impurities:
-
Unreacted Starting Materials: Residual trimethylphosphine or methyl iodide.
-
Oxidation Products: Trimethylphosphine oxide can form if the reaction is exposed to air.
-
Solvent Residues: Trapped solvents from the synthesis and purification steps.
-
Water: Due to the hygroscopic nature of many phosphonium salts.
Purification Methodology: Recrystallization
Recrystallization is the most common and effective method for purifying solid phosphonium salts like this compound. The choice of solvent is critical and depends on the solubility profile of the salt and its impurities.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment. Below is a comparison of key methods for analyzing this compound and a common alternative, tetrabutylphosphonium (B1682233) iodide.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | This compound | Tetrabutylphosphonium Iodide (Alternative) | Information Provided | Advantages | Limitations |
| ³¹P NMR | Sharp singlet at ~24.4 ppm | Sharp singlet at ~ -32.5 ppm | Structural integrity, presence of phosphorus-containing impurities (e.g., phosphine (B1218219) oxides). | High sensitivity to the phosphorus nucleus, simple spectra for symmetric cations. | Not quantitative without proper calibration (qNMR). |
| ¹H NMR | Singlet for the 12 methyl protons. | Multiplets for the 36 butyl protons. | Structural confirmation, detection of proton-containing impurities (e.g., residual solvents, starting materials). | Provides detailed structural information. | Can be complex for larger alkyl chains, may require deuterated solvents. |
| FTIR | Characteristic peaks for C-H and P-C vibrations. | Characteristic peaks for C-H and P-C vibrations, with more prominent aliphatic C-H stretches. | Presence of characteristic functional groups, absence of impurity-related peaks. | Rapid and non-destructive. | Provides functional group information, not quantitative. |
| Elemental Analysis | C, H, I, P content. | C, H, I, P content. | Elemental composition, confirmation of empirical formula. | Provides fundamental compositional data. | Requires specialized instrumentation, sensitive to non-volatile impurities.[2][3][4][5] |
| Ion Chromatography | Quantification of iodide anion. | Quantification of iodide anion. | Anion content and presence of other halide impurities. | High sensitivity and selectivity for anions. | Requires specific columns and standards. |
| Karl Fischer Titration | Water content (ppm or %). | Water content (ppm or %). | Quantitative determination of water. | High accuracy and precision for water content. | Specific for water, requires dedicated titrator. |
Detailed Experimental Protocols
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity assessment of phosphonium salts. Quantitative NMR (qNMR) can be used for the precise determination of purity.[6][7][8][9][10]
Protocol for ³¹P and ¹H NMR:
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Instrument Parameters (³¹P NMR):
-
Reference: 85% H₃PO₄ (external).
-
Acquisition: Proton-decoupled.
-
Relaxation Delay (D1): 5 times the longest T₁ of the phosphorus nuclei (for quantitative analysis).
-
-
Instrument Parameters (¹H NMR):
-
Reference: Tetramethylsilane (TMS) or residual solvent peak.
-
Relaxation Delay (D1): 5 times the longest T₁ of the protons of interest (for quantitative analysis).
-
-
Data Analysis:
-
³¹P NMR: A single sharp peak around +24.4 ppm is expected for the tetramethylphosphonium cation.[11] The presence of other peaks may indicate phosphorus-containing impurities. For example, trimethylphosphine oxide would appear at a different chemical shift.
-
¹H NMR: A single sharp singlet is expected for the twelve equivalent protons of the four methyl groups. The integration of this peak relative to a known internal standard can be used for qNMR purity determination.
-
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized compound and to detect impurities that have distinct vibrational modes.[12][13][14][15]
Protocol for FTIR:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum if available. Look for the characteristic absorption bands:
-
C-H stretching: Around 2900-3000 cm⁻¹.
-
C-H bending: Around 1400-1480 cm⁻¹.
-
P-C vibrations: In the fingerprint region. The absence of a broad peak around 3200-3600 cm⁻¹ indicates the absence of significant water content. A sharp peak around 1170 cm⁻¹ could indicate the presence of a P=O bond from an oxide impurity.
-
Table 2: Key Spectral Data for Comparison
| Compound | ³¹P NMR (ppm) | ¹H NMR (ppm) | Key FTIR Peaks (cm⁻¹) |
| This compound | ~24.4 | Singlet for -CH₃ | C-H stretch (~2980), C-H bend (~1470), P-C vibrations |
| Tetrabutylphosphonium Iodide | ~ -32.5 | Multiplets for -CH₂- and -CH₃ groups (~0.9-3.3) | Stronger aliphatic C-H stretch (~2870-2960), C-H bend (~1460), P-C vibrations |
3.3 Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S, and halogens) in a sample, which is a fundamental measure of purity.[2][3][4][5]
Protocol for Elemental Analysis:
-
Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) to an analytical laboratory.
-
Analysis: The sample is combusted in a controlled environment, and the resulting gases are analyzed to determine the elemental composition.
-
Data Interpretation: The experimentally determined weight percentages of C, H, and I are compared to the theoretical values calculated from the molecular formula of this compound (C₄H₁₂IP). A deviation of less than ±0.4% is generally considered to indicate a high degree of purity.[5]
3.4 Ion Chromatography
Ion chromatography is a sensitive method for quantifying the iodide content and detecting other anionic impurities.
Protocol for Ion Chromatography:
-
Sample Preparation: Accurately prepare a standard solution of the synthesized this compound in deionized water. Prepare a series of calibration standards of known iodide concentration.
-
Chromatographic Conditions:
-
Column: Anion-exchange column.
-
Mobile Phase: A suitable aqueous eluent (e.g., a carbonate/bicarbonate buffer).
-
Detection: Suppressed conductivity or UV detection.
-
-
Data Analysis: Quantify the iodide concentration in the sample by comparing its peak area to the calibration curve.
3.5 Karl Fischer Titration
This is the standard method for the determination of water content in a sample.
Protocol for Karl Fischer Titration:
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Introduction: Accurately weigh and introduce a sample of the synthesized this compound into the titration cell.
-
Titration: The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted.
-
Result: The instrument calculates and displays the water content, typically in ppm or as a percentage.
Visualizing the Purity Assessment Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purity assessment process.
Caption: Workflow for the synthesis and purification of this compound.
Caption: A comprehensive workflow for the purity assessment of synthesized this compound.
Logical Relationships in Purity Analysis
The choice of analytical techniques is guided by the type of information required. The following diagram illustrates the relationship between the analytical goals and the appropriate methods.
Caption: Relationship between analytical goals and the selection of purity assessment methods.
References
- 1. nbinno.com [nbinno.com]
- 2. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. azom.com [azom.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. 31P [nmr.chem.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetramethylphosphonium Iodide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe management and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Tetramethylphosphonium iodide, a quaternary phosphonium (B103445) salt, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, offering immediate safety and logistical information to build a foundation of trust and value beyond the product itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The compound is known to cause skin, eye, and respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation or when handling the solid form where dust may be generated, use a NIOSH (US) or CEN (EU) approved respirator.[1]
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and a safety shower should be readily accessible.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C4H12IP | [2][3] |
| Molecular Weight | 218.02 g/mol | [2][3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 312-322 °C (decomposes) | [4][5] |
| Solubility | Soluble in polar organic solvents. | [2] |
| Acute Toxicity (LDLo) | 100 mg/kg (subcutaneous, mouse) | [6] |
Disposal Procedures
The recommended procedure for the disposal of this compound involves two main options: direct disposal as hazardous waste or chemical treatment to render it less hazardous before disposal.
Option 1: Direct Disposal as Hazardous Waste
This is the most straightforward and often the required method.
-
Waste Identification and Collection: Collect unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, properly labeled, and sealable hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
Option 2: Chemical Treatment (Alkaline Hydrolysis)
For laboratories equipped to handle chemical reactions, this compound can be degraded via alkaline hydrolysis. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Reaction Overview:
Alkaline hydrolysis of this compound breaks it down into trimethylphosphine (B1194731) oxide and methane (B114726) gas.
(CH₃)₄P⁺I⁻ + 2 NaOH → (CH₃)₃PO + CH₄ + NaI + H₂O
Experimental Protocol:
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water (H₂O)
-
A suitable solvent such as a mixture of water and dimethyl sulfoxide (B87167) (DMSO) to aid solubility and increase reaction rate.
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Gas outlet tube leading to a fume hood or a non-reactive gas scrubbing system.
-
pH paper or pH meter
Procedure:
-
Setup: Assemble the three-necked flask with a magnetic stirrer, a condenser, and a gas outlet tube in a chemical fume hood.
-
Reagent Preparation: Prepare a 2 M solution of sodium hydroxide in a water/DMSO mixture.
-
Reaction:
-
Carefully add the this compound to the flask.
-
Slowly add the sodium hydroxide solution to the flask while stirring.
-
Heat the mixture gently (e.g., to 50-60 °C) to facilitate the reaction. The reaction will produce methane gas, which must be safely vented into a fume hood.[7]
-
-
Monitoring: Allow the reaction to proceed for several hours until the this compound is fully decomposed. The completion of the reaction can be monitored by techniques such as ³¹P NMR if available.
-
Neutralization: After cooling to room temperature, check the pH of the resulting solution. Neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) dropwise.
-
Disposal of Products: The final solution contains trimethylphosphine oxide, sodium iodide, and any remaining solvent. While trimethylphosphine oxide is generally considered to be of low toxicity, the entire mixture should be collected as hazardous waste and disposed of through your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making and procedural steps for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Step-by-step workflow for alkaline hydrolysis.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Buy this compound | 993-11-3 [smolecule.com]
- 3. Phosphonium, tetramethyl-, iodide | C4H12IP | CID 120511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS#:993-11-3 | Chemsrc [chemsrc.com]
- 7. egasdepot.com [egasdepot.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
